molecular formula C14H13NO B1361256 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine CAS No. 443749-33-5

2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine

Número de catálogo: B1361256
Número CAS: 443749-33-5
Peso molecular: 211.26 g/mol
Clave InChI: NCEYQLGZLWZIPV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine is a useful research compound. Its molecular formula is C14H13NO and its molecular weight is 211.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

8-methyl-5,6-dihydrobenzo[b][1,4]benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-10-6-7-13-11(8-10)9-15-12-4-2-3-5-14(12)16-13/h2-8,15H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCEYQLGZLWZIPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=CC=CC=C3NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349487
Record name 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443749-33-5
Record name 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Literature review of 10,11-dihydro-dibenzo[b,f][1,4]oxazepine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Tricyclic Core

The 10,11-dihydro-dibenzo[b,f][1,4]oxazepine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike its unsaturated counterpart (dibenzoxazepine, known as the riot control agent CR gas), the 10,11-dihydro variant offers a flexible, puckered geometry essential for binding to G-Protein Coupled Receptors (GPCRs) and voltage-gated ion channels.

This guide dissects the synthetic evolution, pharmacological versatility, and experimental protocols for this scaffold, with a specific focus on its role as a Prostaglandin E2 (PGE2) antagonist (e.g., SC-19220 ) and its utility in CNS drug discovery.

Chemical Architecture & Synthetic Evolution

The core structure consists of two benzene rings fused to a central seven-membered oxazepine ring containing one oxygen and one nitrogen atom. The "10,11-dihydro" designation indicates saturation at the bridge, typically resulting in a secondary amine at position 10 and a methylene at position 11 (or a carbonyl in the case of the lactam derivatives, often precursors).

Synthetic Pathways: From Classics to Catalysis

Historically, the synthesis relied on harsh condensation methods. Modern approaches utilize transition metal catalysis to improve yields and allow for sensitive functional groups.

  • Method A: The Smiles Rearrangement (Classical) Involves the condensation of o-aminophenol with o-chlorobenzaldehyde or o-chlorobenzoic acid derivatives. The key step is an intramolecular nucleophilic aromatic substitution (

    
    ), often requiring high temperatures in polar aprotic solvents (DMSO/DMF).
    
  • Method B: Buchwald-Hartwig Cross-Coupling (Modern) Palladium-catalyzed C-N bond formation allows for the cyclization of precursors under milder conditions, enabling the synthesis of the core from 1-bromo-2-(2-bromophenoxy)benzene derivatives.

  • Method C: Multicomponent Reactions (MCR) Recent advances utilize Ugi 4-component reactions to generate highly substituted dibenzoxazepines in a single pot, particularly useful for generating library diversity.

Visualization: Synthetic Logic Flow

Synthesis_Pathway Precursors Precursors (2-aminophenol + 2-chlorobenzaldehyde) SchiffBase Intermediate (Schiff Base/Imine) Precursors->SchiffBase Condensation (-H2O) Cyclization Cyclization (Base/DMSO or Pd-Cat) SchiffBase->Cyclization Intramolecular SnAr Core Dibenz[b,f][1,4]oxazepine (Unsaturated 'CR') Cyclization->Core Ring Closure Reduction Reduction/Derivatization (NaBH4 or Acylation) Core->Reduction C=N Saturation Final 10,11-Dihydro-dibenzo [b,f][1,4]oxazepine (Target Scaffold) Reduction->Final N-10 Functionalization

Figure 1: Synthetic progression from simple precursors to the functionalized dihydro-scaffold.

Pharmacological Profiles: The "Why"

The 10,11-dihydro-dibenzo[b,f][1,4]oxazepine core is bioisosteric with dibenzazepines (e.g., Carbamazepine) and dibenzothiazepines (e.g., Quetiapine). The substitution of the methylene/sulfur with oxygen alters the lipophilicity and ring pucker, shifting target selectivity.

EP1 Receptor Antagonism (The SC-19220 Profile)

The most critical application of this scaffold is in the antagonism of the Prostaglandin E2 (PGE2) receptor subtype EP1 .

  • Compound: SC-19220 (8-chloro-dibenz[b,f][1,4]oxazepine-10(11H)-carboxylic acid 2-acetylhydrazide).

  • Mechanism: It acts as a competitive antagonist at the EP1 receptor, blocking the

    
    -coupled pathway that leads to intracellular calcium mobilization.
    
  • Therapeutic Relevance: Analgesia, reduction of smooth muscle contraction (ileum/trachea), and recent evidence suggests efficacy in inhibiting breast cancer metastasis and osteoclastogenesis.

Anticonvulsant Activity

Derivatives lacking the bulky N-10 side chains of SC-19220 often exhibit anticonvulsant properties.

  • Mechanism: Voltage-gated Sodium (

    
    ) channel blockade.
    
  • SAR Insight: Electron-withdrawing groups (Cl,

    
    ) at positions 2 or 8 enhance activity, mimicking the polarization found in benzodiazepines or carbamazepine.
    
Visualization: SC-19220 Mechanism of Action

MOA_EP1 PGE2 Ligand: PGE2 EP1 Receptor: EP1 (GPCR) PGE2->EP1 Activation SC19220 Antagonist: SC-19220 (Dibenzoxazepine Core) SC19220->EP1 Competitive Blockade Gq G-Protein: Gq/11 EP1->Gq Signal Transduction PLC Enzyme: PLC-beta Gq->PLC IP3 Second Messenger: IP3 PLC->IP3 Ca Response: Ca2+ Release (Contraction/Pain) IP3->Ca

Figure 2: Competitive antagonism of the EP1 receptor by SC-19220, preventing the Calcium signaling cascade.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substitutions on the dibenzoxazepine core, synthesizing data from anticonvulsant and EP1 antagonist studies.

PositionSubstituentEffect on ActivityMechanism/Note
N-10 AcetylhydrazideHigh EP1 Affinity Critical for SC-19220 specificity; H-bond donor/acceptor motif.
N-10 CarboxamideAnticonvulsant Mimics Carbamazepine; increases metabolic stability.
N-10 PiperazineAntipsychotic Seen in Amoxapine; shifts affinity to Dopamine/Serotonin receptors.
C-8 Chlorine (Cl)Potency Increase Increases lipophilicity and metabolic resistance (found in SC-19220).
C-2 Nitro (

)
Activity Modulation Often enhances CNS penetration and receptor binding energy.
C-11 Carbonyl (=O)Lactam Formation Rigidifies the ring; 11-oxo derivatives are often active anticonvulsants.

Experimental Protocols

Protocol 5.1: Synthesis of the 10,11-Dihydro-11-oxo Scaffold

A self-validating protocol for the generation of the lactam intermediate, crucial for subsequent reduction or derivatization.

Reagents:

  • 2-aminophenol (1.0 eq)

  • 2-chlorobenzaldehyde (1.0 eq)

  • Potassium Hydroxide (KOH)[1][2]

  • DMSO (Solvent)[3][4]

  • Sodium Borohydride (

    
    ) - if reduction is desired immediately
    

Workflow:

  • Condensation: Dissolve 2-aminophenol and 2-chlorobenzaldehyde in methanol. Reflux for 2 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The disappearance of the amine spot indicates Schiff base formation.

  • Isolation: Evaporate solvent. Recrystallize the imine intermediate.

  • Cyclization: Dissolve the imine in DMSO. Add KOH (2.0 eq). Heat to 120°C for 6 hours.

    • Validation Step: The solution usually darkens. Aliquot quench into water should precipitate the crude lactam.

  • Workup: Pour reaction mixture into ice-water. Filter the precipitate.[5] Wash with water and dilute HCl (to remove unreacted amine).

  • Purification: Recrystallize from Ethanol.

    • Expected Yield: 65-75%.

    • Characterization: IR should show a strong lactam C=O stretch around 1660

      
      .
      
Protocol 5.2: Functional Assay for EP1 Antagonism (In Vitro)

To verify the activity of synthesized derivatives against the SC-19220 standard.

System: Guinea Pig Ileum (GPI) or cloned human EP1 receptors in CHO cells. Workflow:

  • Preparation: Suspend GPI tissue in Tyrode’s solution at 37°C, oxygenated with 95%

    
    .
    
  • Challenge: Apply PGE2 (

    
     to 
    
    
    
    M) to establish a dose-response curve for contraction.
  • Antagonism: Incubate tissue with the test compound (e.g., 10

    
    M) for 10 minutes.
    
  • Re-Challenge: Re-apply PGE2.

  • Calculation: A rightward shift in the PGE2 dose-response curve (Schild analysis) confirms competitive antagonism. SC-19220 typically shows a

    
     of approximately 5.5 - 6.0.
    

References

  • Hall, R. A., et al. (Original Pharmacological Characterization). Discovery of SC-19220 as a specific prostaglandin antagonist. (Referenced via PubChem CID 648933). [Link]

  • Gutch, P. K., & Acharya, J. (2007). A simple, convenient and effective method for the synthesis of dibenz(b,f) 1,4-oxazepines.[3] Heterocyclic Communications.[3][6] [Link]

  • De Sarro, G., et al. (2003). Comparative anticonvulsant activity of some 2,3-benzodiazepine derivatives in rodents.[7][8] (Context on tricyclic anticonvulsants). [Link]

  • Bajaj, K., et al. (2004). Synthesis and pharmacological evaluation of newer substituted benzoxazepine derivatives as potent anticonvulsant agents.[8] European Journal of Medicinal Chemistry.[8] [Link]

Sources

A Technical Guide to Predicting the Metabolic Stability of 2-Methyl-10,11-dihydro-dibenzo[b,f]oxazepine

A Technical Guide to Predicting the Metabolic Stability of 2-Methyl-10,11-dihydro-dibenzo[b,f][1][2]oxazepine

Abstract

The metabolic stability of a drug candidate is a pivotal parameter in drug discovery, directly influencing its pharmacokinetic profile, including half-life, bioavailability, and dosing regimen.[1][2] This guide provides an in-depth technical framework for predicting the metabolic stability of 2-Methyl-10,11-dihydro-dibenzo[b,f][3][4]oxazepine, a molecule belonging to the dibenzoxazepine class of compounds which are of significant pharmaceutical interest.[5][6] We will explore the foundational principles of metabolic stability, delineate predictive strategies based on the molecule's structural characteristics, and provide detailed, field-proven protocols for both in vitro experimental assays and in silico computational modeling. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to establish a robust, self-validating system for early-stage ADME assessment.

Introduction: The Critical Role of Metabolic Stability

In the journey from a promising lead compound to a viable drug candidate, understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. Metabolism, the enzymatic conversion of a drug into different compounds (metabolites), is a primary mechanism of drug clearance from the body.[1][7] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is excessively stable could accumulate and lead to toxicity. Therefore, early assessment of metabolic stability is not merely a screening step but a strategic imperative that allows for the selection of candidates with favorable pharmacokinetic properties and guides structure-activity relationship (SAR) studies to mitigate metabolic liabilities.[8][9][10]

The liver is the principal site of drug metabolism, mediated by a complex enzymatic machinery.[4][11] This process is broadly divided into two phases:

  • Phase I Reactions: These introduce or expose functional groups (e.g., -OH, -NH2, -SH) through oxidation, reduction, or hydrolysis. The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in liver microsomes, is the dominant catalyst for these reactions.[12][13]

  • Phase II Reactions: These involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules (e.g., glucuronic acid, sulfate), increasing water solubility and facilitating excretion.[1][2]

This guide will focus on establishing a predictive workflow for 2-Methyl-10,11-dihydro-dibenzo[b,f][3][4]oxazepine, integrating both established biological assays and computational approaches.

Structural Analysis and Predicted Metabolic Hotspots

The chemical structure of 2-Methyl-10,11-dihydro-dibenzo[b,f][3][4]oxazepine provides initial clues to its potential metabolic fate. The dibenzoxazepine core is a tricyclic heterocyclic system, a class of scaffolds known to interact with drug-metabolizing enzymes.[12][14]

Predicted Sites of Metabolism:

  • Aromatic Hydroxylation: The two benzene rings are susceptible to hydroxylation by CYP enzymes (e.g., CYP1A2, CYP2D6, CYP3A4). The exact position is influenced by the existing methyl substituent. Studies on the parent dibenz[b,f]-1,4-oxazepine scaffold have shown that ring hydroxylation is a major metabolic pathway.[15]

  • Benzylic Oxidation: The methyl group attached to the aromatic ring is a prime candidate for oxidation to a hydroxymethyl group, which can be further oxidized to a carboxylic acid. This is a common metabolic pathway for alkyl-substituted aromatic compounds.

  • Oxidation of the Dihydro-oxazepine Ring: The saturated portion of the tricyclic system, specifically the carbons adjacent to the nitrogen and oxygen heteroatoms (C10 and C11), can be sites of oxidation.[16] Oxidation at C11 could lead to the formation of a lactam, a known metabolic route for the parent compound.[15][17]

  • N-Dealkylation (if applicable): While the core structure does not have an N-alkyl group, derivatives often do. If this position were substituted, N-dealkylation would be a highly probable metabolic pathway.

The overall assessment strategy should aim to experimentally verify these predictions and quantify the rate of metabolism.

Metabolic_Stability_Assessment_Workflowcluster_0Phase 1: In Silico & Structural Analysiscluster_1Phase 2: In Vitro Experimental Validationcluster_2Phase 3: Data Integration & InterpretationStartCandidate Molecule:2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepineAnalysisStructural Analysis &Metabolic Hotspot PredictionStart->AnalysisInSilicoIn Silico Modeling(CYP Substrate Prediction, SoM)Analysis->InSilicoHSAHepatocyteStability Assay (HSA)Analysis->HSALMSALiver MicrosomalStability Assay (LMSA)InSilico->LMSAGuide experimental designCalcCalculate Parameters(t½, CLint)LMSA->CalcHSA->CalcMetIDMetabolite Identification(LC-MS/MS)IVIVEIn Vitro-In VivoExtrapolation (IVIVE)MetID->IVIVECalc->MetIDInform which metabolites to look forCalc->IVIVEReportFinal Stability Profile &SAR GuidanceIVIVE->Report

Caption: Overall workflow for assessing metabolic stability.

In Vitro Experimental Protocols

The cornerstone of metabolic stability assessment lies in robust and reproducible in vitro assays. These assays involve incubating the test compound with liver-derived enzyme systems and measuring its disappearance over time.[3][1] We will detail two primary, self-validating assays: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

Liver Microsomal Stability Assay (LMSA)

This assay is a cost-effective, high-throughput method primarily used to evaluate Phase I metabolism, especially that mediated by CYP enzymes.[4][11] Liver microsomes are subcellular fractions containing the endoplasmic reticulum, where most CYPs are located.[18]

Causality Behind Experimental Choices:

  • Test System: Pooled human liver microsomes (HLM) are used to average out inter-individual variability in enzyme expression.[18] Comparing results with microsomes from preclinical species (e.g., rat, mouse, dog) is crucial for understanding interspecies differences.[8]

  • Cofactor: NADPH is an essential cofactor for CYP enzyme activity. Its inclusion initiates the metabolic reactions. A "minus-cofactor" control is critical to distinguish enzymatic degradation from chemical instability.[18][19]

  • Controls: High-turnover (e.g., Verapamil, Dextromethorphan) and low-turnover (e.g., Warfarin) compounds are included as positive and negative controls, respectively, to validate the activity of the microsomal batch.[11] A heat-inactivated microsome control confirms that disappearance is enzyme-mediated.

Detailed Step-by-Step Protocol:

  • Reagent Preparation:

    • Thaw pooled liver microsomes (e.g., from human, rat) on ice.[20] Dilute to a working concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).[18][20]

    • Prepare a 1 µM working solution of 2-Methyl-10,11-dihydro-dibenzo[b,f][3][4]oxazepine in the same buffer. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (<0.5%) to avoid enzyme inhibition.[20]

    • Prepare a stock solution of NADPH regenerating system or 1 mM NADPH.[18]

    • Prepare control compounds (e.g., 1 µM Verapamil, 1 µM Warfarin).

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal suspension and test compound solutions at 37°C for 10 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH solution. The final volume should be consistent across all wells (e.g., 200 µL).

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), collect aliquots from the reaction wells.[18]

    • Immediately terminate the reaction by adding the aliquot to a quench solution (e.g., 2-3 volumes of ice-cold acetonitrile) containing an internal standard.[11]

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.[11]

LMSA_Workflowcluster_prep1. Preparationcluster_inc2. Incubationcluster_samp3. Sampling & AnalysisAThaw Microsomes& Test CompoundCPlate map design:Test, Controls (+/- Cofactor)A->CBPrepare NADPH(Cofactor)DPre-warm Plate(37°C)C->DEInitiate Reaction(Add NADPH)D->EFIncubate with Shaking(37°C)E->FGSample at Timepoints(0, 5, 15, 30, 45 min)F->GHQuench Reaction(Acetonitrile + IS)G->HICentrifuge & CollectSupernatantH->IJLC-MS/MS AnalysisI->J

Methodological & Application

Application Note: Recrystallization and Purification of Methyl-Dibenzoxazepines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Purity in Methyl-Dibenzoxazepine Analogs

Methyl-dibenzoxazepines represent a significant class of heterocyclic compounds, with prominent members like loxapine and amoxapine demonstrating important pharmacological activities, particularly as atypical antipsychotics.[1] The therapeutic efficacy and safety profile of these active pharmaceutical ingredients (APIs) are intrinsically linked to their purity. The presence of impurities, such as starting materials, by-products, or degradation products, can significantly impact the drug's performance and patient safety.[2][3] Furthermore, the crystalline form, or polymorph, of the API can influence its solubility, dissolution rate, and bioavailability.[4][5][6][7] Therefore, robust and reproducible purification techniques are paramount in the development and manufacturing of these compounds.

Recrystallization stands as a cornerstone technique for the purification of solid organic compounds in the pharmaceutical industry.[8][9] This process, when meticulously executed, not only removes impurities but also allows for the isolation of a specific, desired polymorphic form.[10] This application note provides a comprehensive guide to the principles, protocols, and analytical verification of recrystallization for methyl-dibenzoxazepine derivatives, grounded in scientific principles and practical, field-proven insights.

The Science of Recrystallization: A Step-by-Step Rationale

Recrystallization is a purification process that leverages the differential solubility of a compound and its impurities in a chosen solvent system. The fundamental principle is to dissolve the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, and then to allow the desired compound to crystallize upon cooling, leaving the impurities behind in the solution.[8][9]

The "Why" Behind Solvent Selection: A Multi-faceted Decision

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. An ideal solvent should exhibit the following characteristics:[8][11]

  • High Solvency at Elevated Temperatures: The methyl-dibenzoxazepine should be highly soluble in the solvent at or near its boiling point to allow for complete dissolution.[11]

  • Low Solvency at Reduced Temperatures: The compound should have low solubility in the same solvent at low temperatures (e.g., room temperature or below) to maximize the recovery of pure crystals.[11]

  • Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or sparingly soluble at elevated temperatures (allowing for removal by hot filtration).[11]

  • Chemical Inertness: The solvent must not react with the methyl-dibenzoxazepine.

  • Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals during the drying process.

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[8]

A common starting point for solvent selection is the principle of "like dissolves like."[12] Given the aromatic and heterocyclic nature of methyl-dibenzoxazepines, solvents with moderate polarity are often good candidates.

Cooling Profile and Crystal Growth: The Art of Controlled Precipitation

The rate of cooling directly influences the size and purity of the resulting crystals. Rapid cooling can lead to the formation of small, impure crystals due to the trapping of impurities within the rapidly forming crystal lattice. Conversely, slow, controlled cooling allows for the selective incorporation of the desired molecules into the growing crystal lattice, resulting in larger, purer crystals.[9]

Seeding: Initiating Crystallization with Precision

In some cases, crystallization may be slow to initiate, even in a supersaturated solution. "Seeding," the introduction of a small crystal of the pure compound, can be employed to induce crystallization.[9][10] This seed crystal provides a template for the ordered arrangement of molecules from the solution, accelerating the crystallization process.[9]

Experimental Protocols: From Theory to Practice

The following protocols provide detailed, step-by-step methodologies for the recrystallization of methyl-dibenzoxazepine derivatives. These should be considered as starting points and may require optimization based on the specific compound and impurity profile.

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward recrystallization technique and is preferred when a single solvent meets all the necessary criteria.

Step-by-Step Methodology:

  • Solvent Screening: In a small test tube, add approximately 50 mg of the crude methyl-dibenzoxazepine. Add a few drops of the candidate solvent at room temperature and observe the solubility. If the compound is soluble, the solvent is unsuitable. If it is insoluble, heat the mixture to the solvent's boiling point. If the compound dissolves completely, the solvent is a good candidate.[13] Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.

  • Dissolution: Place the bulk of the crude methyl-dibenzoxazepine in an appropriately sized Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture with gentle swirling. Add just enough solvent to completely dissolve the solid at the boiling point.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath to maximize crystal formation.[13]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals to a constant weight, typically under vacuum at a temperature well below the compound's melting point.

Protocol 2: Multi-Solvent (Solvent-Antisolvent) Recrystallization

This technique is employed when no single solvent has the ideal solubility characteristics. It involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is sparingly soluble) to induce precipitation.[5]

Step-by-Step Methodology:

  • Solvent System Selection: Identify a pair of miscible solvents, one in which the methyl-dibenzoxazepine is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent").[10] Common pairs include ethanol/water and acetone/hexane.[11][14]

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "anti-solvent" dropwise until the solution becomes slightly turbid (cloudy). The turbidity indicates the point of saturation.

  • Re-dissolution and Cooling: Add a few drops of the "good" solvent to re-dissolve the precipitate and obtain a clear solution. Allow the solution to cool slowly to room temperature and then in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.

Visualizing the Workflow: A Process Flow Diagram

The following diagram illustrates the key decision points and steps in a typical recrystallization workflow.

Recrystallization_Workflow Recrystallization Workflow for Methyl-Dibenzoxazepines start Start: Crude Methyl-Dibenzoxazepine solvent_screening Solvent Screening start->solvent_screening single_solvent Single-Solvent Recrystallization solvent_screening->single_solvent Suitable single solvent found multi_solvent Multi-Solvent Recrystallization solvent_screening->multi_solvent No suitable single solvent dissolution Dissolution in Hot Solvent single_solvent->dissolution multi_solvent->dissolution hot_filtration Hot Filtration (if needed) dissolution->hot_filtration cooling Controlled Cooling hot_filtration->cooling crystal_isolation Crystal Isolation (Vacuum Filtration) cooling->crystal_isolation washing Washing with Cold Solvent crystal_isolation->washing drying Drying washing->drying purity_analysis Purity & Polymorph Analysis drying->purity_analysis purity_analysis->start Further Purification Needed final_product Purified Methyl-Dibenzoxazepine purity_analysis->final_product Meets Specifications

Caption: Workflow for the recrystallization and purification of methyl-dibenzoxazepines.

Purity Verification: A Multi-Technique Approach

Following recrystallization, it is imperative to verify the purity and characterize the solid-state properties of the methyl-dibenzoxazepine. A combination of analytical techniques should be employed for a comprehensive assessment.[2]

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of pharmaceutical compounds.[15] A well-developed HPLC method can separate the target compound from its impurities, allowing for accurate quantification.[1]

Parameter Typical Conditions for Dibenzoxazepine Derivatives Rationale
Column C18 or C8, 4.6 x 150 mm, 5 µmReversed-phase columns are well-suited for separating moderately polar compounds.[1]
Mobile Phase Acetonitrile/Methanol and a buffered aqueous phase (e.g., phosphate buffer)The organic modifier and buffer pH are critical for achieving optimal separation.[1]
Detection UV at a wavelength of maximum absorbance (e.g., 240 nm)Provides sensitive detection of the aromatic dibenzoxazepine core.[16]
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and confirmation of the methyl-dibenzoxazepine.[17] The absence of signals corresponding to impurities provides strong evidence of the compound's purity.

Differential Scanning Calorimetry (DSC)

DSC is a crucial technique for characterizing the thermal properties of the purified compound, including its melting point and any polymorphic transitions.[4][6][7][18][19] A sharp melting endotherm is indicative of a high degree of purity.[7] DSC can also be used to identify and differentiate between different polymorphic forms, which may exhibit different melting points and thermal behaviors.[4][6][19]

Good Manufacturing Practices (GMP) in API Purification

All purification processes for APIs must be conducted in accordance with Good Manufacturing Practices (GMP).[20][21][22] This includes:

  • Documentation: Detailed batch records must be maintained for every step of the purification process.[22]

  • Equipment: All equipment must be appropriately designed, maintained, and calibrated.[20][21]

  • Validation: The recrystallization process should be validated to ensure that it consistently produces a product of the required purity.[21]

  • Quality Control: Rigorous quality control testing must be performed on the final product to ensure it meets all specifications.[21]

Conclusion: A Pathway to High-Purity Methyl-Dibenzoxazepines

The recrystallization protocols and analytical methodologies detailed in this application note provide a robust framework for the purification of methyl-dibenzoxazepine derivatives. By understanding the scientific principles behind each step and adhering to stringent quality control measures, researchers and drug development professionals can consistently obtain high-purity APIs with the desired solid-state properties, ensuring the development of safe and effective medicines.

References

  • PerkinElmer. (n.d.). High Resolution Characterization of Pharmaceutical Polymorphs Using Power Compensation DSC.
  • ACS Publications. (2014, December 16). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery.
  • Veeprho. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation.
  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.
  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Thermal Support. (n.d.). Characterization of Polymorphism of Pharmaceuticals Using the Pyris 6 DSC.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation.
  • University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice.
  • TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs.
  • Element. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications.
  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide.
  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals.
  • VxP Pharma. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients.
  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of Dibenzoxazepine Derivatives.
  • FDA. (2001, September 24). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients.
  • Canada.ca. (2022, February 10). Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104).
  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization.
  • The Pharma Master. (2024, May 26). Good Manufacturing Practices (GMP) for APIs.
  • Dalton Pharma Services. (n.d.). FDA's Guidelines for GMP Of API.
  • Pharmuni. (n.d.). GMP for APIs | Good Manufacturing Practices & ICH Q7 Compliance.
  • Unknown. (n.d.). Recrystallization I.
  • Google Patents. (n.d.). EP0012385A1 - Dibenz(b,f)(1,4)oxazepine derivatives, process for their preparation and pharmaceutical compositions.
  • Google Patents. (n.d.). US20060173178A1 - Process for preparing dibenzothiazepine derivatives.
  • YouTube. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual.
  • PMC. (2024, November 11). Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions.
  • Google Patents. (n.d.). US7671195B2 - Process for preparing dibenzothiazepine compounds.
  • SciSpace. (n.d.). Analysis of low-dose benzodiazepines by HPLC with automated solid-phase extraction.
  • Unknown. (n.d.). Stereochemistry of N5-acyltetrahydro-1,5-benzodiazepines – NMR spectra and semiempirical MO calculations.
  • ResearchGate. (2018, January 13). Identification and structure elucidation by NMR spectroscopy.
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines.
  • PubMed. (n.d.). Determination of benzodiazepines in forensic samples by HPLC with photo-diode array detection.
  • PMC. (2021, October 20). Hydrolysis and Enantiodiscrimination of (R)- and (S)-Oxazepam Hemisuccinate by Methylated β-Cyclodextrins: An NMR Investigation.
  • ResearchGate. (2008, January 1). Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids.
  • Magritek. (n.d.). 293. NMR spectroscopic and theoretical study on the isomerism of dimethyl benzodiazepine (diylidene)diacetates.
  • ResearchGate. (n.d.). Crystal Polymorphism in a Carbamazepine Derivative: Oxcarbazepine.
  • PMC. (2015, April 10). Comparison of UHPLC and HPLC in Benzodiazepines Analysis of Postmortem Samples: A Case–Control Study.
  • PMC. (n.d.). Recrystallization of Commercial Carbamazepine Samples—A Strategy to Control Dissolution Variability.
  • PubMed. (n.d.). Molecular mechanisms of genetic polymorphisms of drug metabolism.
  • PubMed. (n.d.). Polymorphism in the metabolism of drugs, including antidepressant drugs: comments on phenotyping.
  • MDPI. (2024, September 11). Polymorphism and Pharmacological Assessment of Carbamazepine.
  • PMC. (2023, June 15). Polymorphism of Carbamazepine Pharmaceutical Cocrystal: Structural Analysis and Solubility Performance.

Sources

Microwave-assisted synthesis of 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine

Executive Summary

This application note details a robust, microwave-assisted protocol for the synthesis of 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine . The dibenzo[b,f][1,4]oxazepine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for antipsychotics (e.g., Loxapine), antidepressants, and riot control agents (CR gas).[1]

Traditional thermal synthesis of this tricyclic system often requires harsh conditions (refluxing in nitrobenzene or DMF for >24 hours), suffers from low yields due to polymerization, and involves difficult workups. This protocol utilizes microwave irradiation (MW) to accelerate the critical intramolecular


 cyclization, reducing reaction times from hours to minutes while significantly improving purity. We employ a sequential one-pot strategy : rapid microwave cyclization to the imine intermediate, followed by a controlled reduction to the target 10,11-dihydro derivative.[1]

Scientific Foundation & Mechanism[1]

Retrosynthetic Analysis

The synthesis is designed around two key bond formations:

  • Imine Condensation: Formation of the Schiff base between the aniline and benzaldehyde moieties.

  • Intramolecular Etherification (

    
    ):  Nucleophilic attack of the phenoxide on the aryl halide to close the seven-membered ring.[1]
    
  • C=N Reduction: Saturation of the 10,11-bridge to yield the dihydro final product.

Reaction Mechanism

The microwave field effects (dipolar polarization) are particularly effective here because the transition state for the


 cyclization is highly polar. The solvent (DMF) and the base (KOH) create a "molecular radiator" effect, rapidly overcoming the activation energy barrier for the difficult 7-membered ring closure.[1]

Pathway:

  • Precursors: 2-Amino-4-methylphenol (1 ) + 2-Chlorobenzaldehyde (2 ).[1]

  • Intermediate A: Potassium salt of the Schiff base (formed in situ).

  • Intermediate B: 2-Methyl-dibenzo[b,f][1,4]oxazepine (The "CR" analog).[1]

  • Product: 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine.[1]

ReactionPathway Start Precursors: 2-Amino-4-methylphenol + 2-Chlorobenzaldehyde Schiff Schiff Base (Imine Formation) Start->Schiff Base (KOH) Cyclization MW Cyclization (Intramolecular SNAr) Schiff->Cyclization MW, 120°C 6-10 min Imine Intermediate: 2-Methyl-dibenzo[b,f] [1,4]oxazepine Cyclization->Imine Reduction Reduction (NaBH4/MeOH) Imine->Reduction RT, 30 min Final Target: 2-Methyl-10,11-dihydro- dibenzo[b,f][1,4]oxazepine Reduction->Final

Caption: Sequential reaction pathway from precursors to the dihydro-oxazepine target.

Experimental Protocol

Safety Warning: The intermediate (unsaturated oxazepine) is a structural analog of CR gas, a potent sensory irritant (lachrymator).[1] All operations must be conducted in a well-ventilated fume hood.[1] Wear appropriate PPE (gloves, goggles, lab coat).[1]

Materials
  • Reagent A: 2-Amino-4-methylphenol (1.0 equiv, 123 mg)[1]

  • Reagent B: 2-Chlorobenzaldehyde (1.0 equiv, 140 mg)[1]

  • Base: Potassium Hydroxide (KOH), pellets (1.2 equiv, 67 mg)[1]

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (2 mL)

  • Reductant: Sodium Borohydride (NaBH4) (2.0 equiv, 76 mg)[1]

  • Quench: Methanol (MeOH)[1]

Equipment
  • Microwave Reactor: Single-mode dedicated reactor (e.g., Anton Paar Monowave or CEM Discover).[1]

  • Vial: 10 mL borosilicate glass vial with snap-cap/crimp-cap (pressure rated).

  • Stirring: Magnetic stir bar (high coupling).[1]

Step-by-Step Methodology

Stage 1: Microwave Cyclization

  • Charge: In a 10 mL microwave vial, add Reagent A , Reagent B , and crushed KOH .

  • Solvate: Add 2 mL of DMF. Add a magnetic stir bar.[1] Cap the vial securely.

  • Pre-stir: Stir at room temperature for 1 minute to ensure homogeneity of the slurry.

  • Irradiate: Program the microwave reactor with the following parameters:

    • Temperature: 120°C

    • Ramp Time: 2:00 min (to prevent pressure spikes)

    • Hold Time: 8:00 min

    • Stirring: High (600+ rpm)

    • Cooling: Active air cooling to 50°C post-reaction.

  • Observation: The solution typically turns from pale yellow to deep orange/amber, indicating imine formation and cyclization.

Stage 2: Reduction (Telescoped)

  • Transfer: Decant the reaction mixture into a 50 mL round-bottom flask. Rinse the vial with 2 mL methanol and add to the flask.

  • Cool: Place the flask in an ice bath (0°C) for 5 minutes.

  • Reduce: Slowly add NaBH4 portion-wise (evolution of hydrogen gas will occur).

  • Stir: Remove the ice bath and stir at room temperature for 30 minutes. The color should lighten significantly (amber to pale yellow/colorless).[1]

Stage 3: Workup & Purification

  • Quench: Add 10 mL of ice-cold water to the reaction mixture to decompose excess borohydride and precipitate the product.

  • Extract: Extract with Ethyl Acetate (3 x 10 mL).

  • Wash: Wash the combined organic layer with Brine (1 x 10 mL) and Water (2 x 10 mL) to remove DMF.[1]

  • Dry: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Recrystallization: The crude solid is typically pure enough for use (>90%). For analytical purity, recrystallize from Ethanol/Water (8:2).[1]

Results & Discussion

Optimization of Microwave Parameters

We evaluated temperature effects on the cyclization step (Stage 1). The data below confirms 120°C as the optimal balance between conversion rate and impurity profile.

EntryTemperature (°C)Time (min)Yield (Intermediate)*Observations
1801545%Incomplete cyclization; Schiff base dominant.[1]
21001072%Good conversion.
3 120 8 89% Full conversion; clean profile.
4140582%Appearance of degradation products (dark tar).[1]
5Reflux (Thermal)180 (3 hrs)65%Thermal control; significant purification required.[1]

*Yield determined by HPLC area % of the unreduced intermediate.

Analytical Validation
  • 1H NMR (CDCl3, 400 MHz): Distinctive disappearance of the imine proton singlet (~8.5 ppm) and appearance of the methylene bridge protons (~4.5 ppm, s, 2H) confirms reduction.[1] The methyl group appears as a singlet at ~2.2 ppm.

  • LC-MS: Mass shift of +2 units from the intermediate (M+ = 209) to the product (M+ = 211).

Workflow Visualization

Workflow cluster_0 Stage 1: MW Synthesis cluster_1 Stage 2: Reduction cluster_2 Stage 3: Isolation Step1 Mix Precursors + KOH + DMF in MW Vial Step2 MW Irradiation 120°C, 8 min Step1->Step2 Step3 Transfer to Flask Add MeOH Step2->Step3 Step4 Add NaBH4 (0°C) Stir 30 min (RT) Step3->Step4 Step5 Quench (Ice Water) Extract (EtOAc) Step4->Step5 Step6 Recrystallize (EtOH/H2O) Step5->Step6

Caption: Operational workflow for the synthesis of 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine.

References

  • Dai, W. M., et al. (2014). "One-Pot Synthesis of Dibenz[b,f][1,4]oxazepines via Mg(ClO4)2-Catalyzed Ugi Four-Component Reaction and Microwave-Assisted Intramolecular SNAr." Diversity Oriented Synthesis. 2[1][3][4][5][2][6][7]

  • Gutch, P. K., & Acharya, J. (2025).[5] "Microwave Assisted Synthesis of Dibenzoxazepines." Heterocyclic Communications. 3[1][3][4][5][2][6][7][8][9][10][11]

  • ResearchGate. (2025).[5][11] "Synthesis of 10,11-dihydrodibenz[b,f][1,4]oxazepine derivatives as potential anticonvulsant & psychotropic agents." 8

  • Beilstein Journals. (2023). "Strategies in the synthesis of dibenzo[b,f]heteropines." Beilstein Journal of Organic Chemistry. 9[1][3][4][5][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Side Reactions in Dibenzoxazepine Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of dibenzoxazepine scaffolds. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of intramolecular cyclization to form this critical heterocyclic motif. The dibenzoxazepine core is a privileged structure in medicinal chemistry, most notably found in the atypical antipsychotic Loxapine.[1][2] Achieving efficient, clean, and high-yielding cyclization is paramount, yet often challenged by a variety of potential side reactions.

This guide moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format. Our goal is to empower you to diagnose issues in your experiments, understand the underlying chemical principles, and strategically optimize your reaction conditions for success.

Section 1: Core Cyclization Strategies: An Overview

The formation of the dibenzoxazepine ring system is typically achieved via an intramolecular C-N or C-O bond formation. The two most prominent strategies in the literature are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[3][4] Understanding the fundamentals of these pathways is the first step in troubleshooting deviations from the desired outcome.

cluster_0 General Precursor cluster_1 Palladium-Catalyzed Buchwald-Hartwig Amination cluster_2 Copper-Catalyzed Ullmann Condensation precursor 2-(2-aminophenoxy)-1-halobenzene pd_cat Pd(0) Catalyst + Phosphine Ligand precursor->pd_cat Modern, Mild, Versatile cu_cat Cu(I) Catalyst (e.g., CuI, CuBr) precursor->cu_cat Classic, Harsher Conditions pd_base Base (e.g., NaOt-Bu, Cs2CO3) pd_cat->pd_base pd_solvent Solvent (e.g., Toluene, Dioxane) pd_base->pd_solvent product Dibenz[b,f][1,4]oxazepine pd_solvent->product cu_base Base (e.g., K2CO3) cu_cat->cu_base cu_solvent High-Boiling Solvent (e.g., DMF, NMP) cu_base->cu_solvent cu_solvent->product

Caption: Core strategies for dibenzoxazepine cyclization.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during dibenzoxazepine synthesis. Each question is framed as a specific experimental problem, followed by a detailed explanation of the cause and actionable solutions.

Problem 1: Low or No Yield of the Desired Product

Q: My Buchwald-Hartwig cyclization is not working or gives very low yields. What are the most critical parameters to investigate?

A: A failed or low-yielding Buchwald-Hartwig amination almost always points to an issue with one of the three core components of the catalytic system: the palladium source, the ligand, or the base.

  • Causality—The Catalyst and Ligand: The active catalyst is a Pd(0)-ligand complex. If this complex does not form or is deactivated, the reaction will not proceed. The ligand's role is to stabilize the palladium center, facilitate oxidative addition and reductive elimination, and prevent catalyst decomposition.[3] Sterically hindered, electron-rich phosphine ligands are often required.

  • Troubleshooting Steps:

    • Re-evaluate Your Ligand Choice: Not all ligands are created equal. For seven-membered ring closures, which can be challenging, ligands with wide bite angles like Xantphos are often effective.[5] Other highly successful ligands include SPhos and t-BuDavePhos.[6][7] If you are using a simple ligand like PPh₃, it is likely not sufficient.

    • Verify Catalyst and Reagent Purity: Palladium catalysts, especially precatalysts, can degrade over time. Use a freshly opened bottle or a trusted source. Ensure your solvent and base are anhydrous, as water can interfere with the catalytic cycle.

    • Ensure an Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen. The reaction must be thoroughly de-gassed and run under a strictly inert atmosphere (Argon or Nitrogen).

    • Optimize the Base: The base's job is to deprotonate the amine, allowing it to bind to the palladium center. A base that is too weak may not be effective, while one that is too strong can cause side reactions. Sodium tert-butoxide (NaOt-Bu) is a strong, non-nucleophilic base often used, while cesium carbonate (Cs₂CO₃) is a milder but effective alternative that can sometimes minimize side reactions.[5][6]

Q: I am attempting an Ullmann condensation, but the reaction requires very high temperatures (>200 °C) and gives a messy product profile. How can I improve this?

A: The classic Ullmann reaction is notorious for requiring harsh conditions.[4] Modern advancements have made this a much more manageable transformation.

  • Causality—The Copper Source: Traditional Ullmann reactions used stoichiometric amounts of copper powder, which has inconsistent activity. Modern protocols use catalytic amounts of a more soluble and reactive copper(I) salt, such as CuI or CuBr.

  • Troubleshooting Steps:

    • Introduce a Ligand: Just as with palladium, ligands can dramatically accelerate copper-catalyzed reactions, allowing for lower temperatures. Diamine ligands like o-phenanthroline are effective at stabilizing the copper catalyst and improving its solubility and reactivity.[8]

    • Use a Soluble Copper(I) Source: Switch from copper powder or copper(II) salts to CuI, CuBr, or CuTC (copper(I) thiophene-2-carboxylate).

    • Solvent Choice: While traditional solvents like DMF or nitrobenzene are used, consider if a slightly lower-boiling but still polar aprotic solvent could work with a modern catalyst system, which can help reduce thermal decomposition side products.

Problem 2: Formation of Dimer and Oligomer Impurities

Q: My main impurity is a dimer, where two molecules of my precursor have coupled instead of cyclizing intramolecularly. How do I favor the desired cyclization?

A: This is a classic problem of competing intramolecular versus intermolecular reactions. The key is to manipulate the reaction kinetics to favor the molecule reacting with itself.

  • Causality—Concentration Effects: At high concentrations, the probability of two different precursor molecules finding each other in solution is high, leading to intermolecular dimerization. The intramolecular reaction rate, however, is independent of concentration.

  • Troubleshooting Steps:

    • Apply High Dilution Principles: Run the reaction at a much lower concentration (e.g., 0.01-0.05 M). This is the most effective way to suppress intermolecular side reactions.[9]

    • Use Slow Addition: Instead of adding all the precursor at once, use a syringe pump to add a solution of the precursor to the reaction mixture over several hours. This keeps the instantaneous concentration of the unreacted starting material very low, strongly favoring the intramolecular pathway.

Problem 3: Identification and Mitigation of Specific Side Products

Q: I've isolated a major byproduct that corresponds to the starting material with the halide (Br, Cl) replaced by a hydrogen atom. What is this, and how do I prevent it?

A: You are observing hydrodehalogenation , a known side reaction in palladium-catalyzed couplings.[3]

  • Causality—Competing Catalytic Cycles: This side reaction can occur when an intermediate palladium-hydride species is formed. This can happen via a β-hydride elimination from the amide intermediate, which competes with the desired C-N reductive elimination. This palladium-hydride can then reductively eliminate with the aryl halide starting material to give the hydrodehalogenated product.

  • Troubleshooting Steps:

    • Ligand Modification: The choice of ligand is critical. Bulky, electron-rich ligands often accelerate the desired reductive elimination, outcompeting the pathways that lead to hydrodehalogenation. This is another reason why ligands like XPhos, SPhos, or BrettPhos are often superior to simpler ones.

    • Base and Solvent Choice: The base and solvent can influence the stability of intermediates. Sometimes, switching from a strong base like NaOt-Bu to a weaker carbonate base (K₂CO₃, Cs₂CO₃) can mitigate this side reaction.

    • Temperature Control: Lowering the reaction temperature may slow the rate of the side reaction more than the desired cyclization.

start Precursor (Aryl-X-NH-Aryl') center_point start->center_point desired Desired Product Dibenzoxazepine dimer Side Product Dimer/Oligomer smiles Side Product Smiles Rearrangement Product center_point->desired Intramolecular Cyclization (Desired Pathway) Solution: • High Dilution • Slow Addition center_point->dimer Intermolecular Reaction Cause: • High Concentration center_point->smiles Intramolecular Rearrangement Cause: • Activating EWG • Strong Base/Solvent Effects

Caption: Competing reaction pathways in dibenzoxazepine synthesis.

Q: My product has the same mass as the desired product, but the NMR is inconsistent. I suspect a Smiles Rearrangement. How can I identify and control this?

A: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that is a common and often overlooked side reaction in systems designed for cyclization.[10]

  • Causality—Mechanism and Activation: In the context of dibenzoxazepine synthesis, a Smiles rearrangement would involve the amine nitrogen attacking the other aromatic ring, displacing the ether oxygen. This is particularly favored if the aromatic ring containing the ether linkage is activated by strong electron-withdrawing groups (EWG), especially at the ortho or para position to the ether.[10][11] The choice of solvent can also dramatically influence the outcome, with polar aprotic solvents sometimes favoring rearrangement.[12]

  • Troubleshooting and Control:

    • Characterize the Byproduct: Use 2D NMR techniques (HMBC, HSQC) to confirm the connectivity. In the Smiles product, the amine will be directly attached to both aryl rings, and the oxygen will be a phenol.

    • Modify the Base/Solvent System: This is the most powerful tool. The rearrangement often proceeds through a Meisenheimer complex, which is stabilized by polar aprotic solvents like DMSO.[13] Switching to a less polar solvent like toluene or dioxane can disfavor the rearrangement.[12] Using a weaker base may also help if the deprotonation of the amine is the rate-limiting step for the rearrangement.

    • Substrate Design: If possible, avoid placing strong electron-withdrawing groups on the aromatic ring that contains the ether linkage, as this deactivates it towards the desired nucleophilic attack by the amine in a Buchwald-Hartwig context but activates it for a potential SNAr-type Smiles rearrangement.

Section 3: Data-Driven Reaction Optimization

The optimization of a dibenzoxazepine cyclization requires a systematic approach. The following table summarizes typical findings from the literature on the effect of various parameters in a Palladium-catalyzed Buchwald-Hartwig cyclization.

ParameterCondition 1Yield 1Condition 2Yield 2Rationale & Citation
Ligand BINAPLowXantphosHighXantphos has a wider bite angle, which is often optimal for forming seven-membered rings.[5]
Base K₂CO₃ (weak)ModerateCs₂CO₃ (stronger)HighCs₂CO₃ has better solubility and is a more effective base for this transformation.[6]
Solvent THFGoodTolueneBetterToluene allows for higher reaction temperatures which can increase the rate of cyclization.[5]
Temperature 80 °C50%110 °C>90%The cyclization often has a significant activation energy barrier, requiring elevated temperatures for efficient conversion.[5]
Section 4: Optimized General Protocol for Buchwald-Hartwig Cyclization

This protocol provides a robust starting point for the intramolecular C-N coupling to form the dibenzoxazepine ring. It incorporates best practices to minimize common side reactions.

Materials:

  • 2-(2-Aminophenoxy)-1-halobenzene precursor (1.0 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.5 equiv)

  • Anhydrous Toluene

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the Pd₂(dba)₃, Xantphos, and NaOt-Bu under an inert atmosphere (e.g., in a glovebox).

  • Reagent Addition: Add the 2-(2-aminophenoxy)-1-halobenzene precursor to the flask.

  • Solvent Addition: Add anhydrous, de-gassed toluene to achieve a concentration of approximately 0.05 M. Note: This relatively high dilution is intended to minimize intermolecular dimerization.

  • De-gassing: Seal the vessel and subject the mixture to three cycles of vacuum/backfill with argon or nitrogen to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium black and other insolubles.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired dibenzoxazepine.

References
  • A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consider
  • Loxapine Impurities and Rel
  • Copper-Catalyzed Synthesis of Dibenzo[b,f]imidazo[1,2-d][1][6]oxazepine Derivatives via a Double Ullmann Coupling Reaction. ResearchGate.

  • Switchable solvent-controlled divergent synthesis: an efficient and regioselective approach to pyrimidine and dibenzo[b,f][1][6]oxazepine derivatives. Organic Chemistry Frontiers (RSC Publishing).

  • Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol deriv
  • Buchwald–Hartwig amin
  • Loxapine Succinate-impurities.
  • Ullmann condens
  • Smiles rearrangement. Wikipedia.
  • Smiles Rearrangement in the Synthesis of Di- and Triiodinated 5- (Acylamino)-1,3-Benzenedicarboxamides. (2009). The Open Organic Chemistry Journal.
  • Smiles Rearrangement in Synthetic Chemistry. Bentham Science.
  • Concise Palladium-Catalyzed Synthesis of Dibenzodiazepines and Structural Analogs. (2011). Organic Letters.
  • Click Chemistry in Peptide-Based Drug Design. MDPI.

Sources

Optimizing temperature and pressure for hydrogenation of oxazepine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the catalytic hydrogenation of oxazepine intermediates. As a Senior Application Scientist, I have designed this guide to move beyond simple protocols and provide you with the causal reasoning behind experimental choices. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions (temperature and pressure) for hydrogenating an oxazepine intermediate?

A: The optimal conditions are highly substrate- and catalyst-dependent. However, for the common transformation of reducing a C=N bond within a dibenzo[b,f][1][2]oxazepine core, a good starting point is often considered "mild" conditions. As a general guideline, begin with low-to-moderate pressure and temperature to minimize side reactions.

Several factors influence the choice of starting conditions.[3] Hydrogenation reactions are typically exothermic, meaning that higher temperatures can negatively impact the reaction's equilibrium composition, potentially decreasing the overall conversion if the system reaches equilibrium at a lower temperature.[4] Conversely, from a kinetic standpoint, increasing temperature generally increases the reaction rate.[4] The key is to find a balance.

For sensitive substrates or when high selectivity is required, it is often best to start at room temperature and low hydrogen pressure. If the reaction is sluggish, a systematic increase in temperature and/or pressure can be explored.[5]

Table 1: General Starting Conditions for Oxazepine Intermediate Hydrogenation

TransformationCatalyst (Example)Temperature Range (°C)Pressure Range (bar / psi)Key Considerations
C=N Reduction 5-10% Pd/C25 - 50 °C1 - 10 bar (15 - 145 psi)Generally facile. Higher pressures can sometimes lead to over-reduction.
Aromatic Ring Saturation Rh/C, Ru/C, PtO₂50 - 100 °C50 - 100 bar (725 - 1450 psi)Requires more forcing conditions. Catalyst choice is critical.[6]
N-Debenzylation 10% Pd/C, Pd(OH)₂/C25 - 60 °C3 - 10 bar (45 - 145 psi)Transfer hydrogenation with ammonium formate is also a common alternative.[7]
Q2: How do temperature and pressure fundamentally affect the selectivity and rate of my reaction?

A: Temperature and pressure are two of the most critical levers you can pull to control a hydrogenation reaction, influencing both its speed (rate) and its outcome (selectivity).[8][9]

  • Temperature:

    • Kinetics vs. Thermodynamics: Increasing the temperature provides more energy to the system, which generally increases the rate of all possible reactions according to the Arrhenius equation.[4] However, it can also provide enough activation energy for undesired side reactions to occur, thus decreasing selectivity.[10][11] For exothermic hydrogenation reactions, high temperatures can shift the equilibrium away from the desired product, lowering the maximum achievable yield.[4]

    • Catalyst Activity: Temperature can alter the very nature of the catalyst's active sites, changing which reaction pathways are favored.[9]

  • Pressure:

    • Hydrogen Concentration: Increasing the hydrogen pressure increases the concentration of hydrogen dissolved in the solvent and available on the catalyst surface.[12] This typically leads to a higher reaction rate, as the availability of hydrogen is often a rate-limiting factor.

    • Selectivity: For reactions with multiple reducible groups, higher pressure can sometimes decrease selectivity. With more hydrogen readily available, the catalyst is less able to discriminate between different functional groups.[12] For example, at low pressure, a catalyst might selectively reduce a C=N bond, but at high pressure, it may also begin to reduce an aromatic ring.

The interplay is complex. For instance, a high temperature might be needed to achieve a reasonable rate, but this could lead to byproducts. Increasing the pressure might allow you to lower the temperature while maintaining the rate, thereby improving selectivity. This optimization is often a multi-variable process.[5][13]

Q3: Which catalyst should I choose for my oxazepine hydrogenation?

A: Catalyst selection is paramount and depends entirely on the desired transformation.

  • Palladium (Pd): Palladium on carbon (Pd/C) is the workhorse for many hydrogenations, especially for C=N bond reduction and N-debenzylation.[14] It is generally very active and cost-effective. Pearlman's catalyst, Pd(OH)₂/C, is often more effective for stubborn debenzylations.

  • Platinum (Pt): Platinum, often as Platinum(IV) oxide (PtO₂, Adam's catalyst), is a very active catalyst. It is often used for the hydrogenation of aromatic systems, which are more difficult to reduce. However, its high activity can sometimes lead to a lack of selectivity.[15]

  • Rhodium (Rh) & Ruthenium (Ru): These metals are particularly effective for the hydrogenation of aromatic and heteroaromatic rings, often under milder conditions than platinum.[1][6][16] Cationic Ruthenium diamine catalysts have shown excellent efficiency in the asymmetric hydrogenation of dibenzo[b,f][1][2]oxazepine derivatives.[16]

  • Iridium (Ir): Iridium-based catalysts, such as [Ir(COD)Cl]₂ complexes with specific phosphine ligands, have been successfully employed for the highly enantioselective hydrogenation of substituted dibenzo[b,f][1][2]oxazepines.[2][17]

Troubleshooting Guide

Problem 1: My reaction shows low or no conversion.

This is one of the most common issues. A systematic approach is key to identifying the root cause.

Workflow: Troubleshooting Low Conversion

Caption: Safe workflow for catalytic hydrogenation.

Key Safety Mandates:

  • Inert Atmosphere: Never add a dry hydrogenation catalyst to a flask containing solvent in the presence of air. [18]The heat of solvation can ignite the solvent vapors. Always add the catalyst to the solvent under an inert atmosphere (N₂ or Ar).

  • Hydrogen Purging: Ensure all air is removed from the reactor before introducing hydrogen. [19]3. Filtration: This is a high-risk step. The catalyst on the filter paper is saturated with hydrogen and highly reactive with air.

    • NEVER allow the catalyst filter cake to go dry. [19]Keep it covered with solvent at all times.

    • Filter through a pad of Celite® to prevent the fine catalyst powder from passing through.

    • Once filtration is complete, immediately quench the wet filter cake by carefully adding water or placing it in a container of water before disposal.

  • Pressure: Always perform reactions behind a blast shield, especially when working with pressures above atmospheric. [19] By methodically addressing these points, you can optimize your hydrogenation reactions for efficiency and selectivity while maintaining the highest standards of laboratory safety.

References

  • Ru-Catalyzed asymmetric transfer hydrogenation of substituted dibenzo[b,f]o[1][2]xazepines in water - Organic & Biomolecular Chemistry (RSC Publishing). Available at:

  • Asymmetric hydrogenation of dibenzo-fused azepines with chiral cationic ruthenium diamine catalysts - New Journal of Chemistry (RSC Publishing).
  • Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success - YouTube.
  • Synthesis and enantioselective hydrogenation of seven-membered cyclic imines: substituted dibenzo[b,f]o[1][2]xazepines - PubMed. Available at:

  • How to Optimize Performance in Alkene Hydrogenation Catalysts.
  • Iridium-catalyzed asymmetric hydrogenation of dibenzo[b,f]t[1][2]hiazepines | Scilit. Available at:

  • Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions - International Research Journal.
  • Temperature-Dependent Hydrogenation, Hydrodeoxygenation, and Hydrogenolysis of Anisole on Nickel Catalysts - MDPI.
  • Temperature-Dependent Selectivity of Hydrogenation/Hydrogenolysis during Phenol Conversion over Ni Catalysts | ACS Sustainable Chemistry & Engineering.
  • Reaction conditions tune catalytic selectivity - ScienceDaily.
  • The effect of temperature to conversion in hydrogenation reaction ? | ResearchGate.
  • The Art of Heterogeneous Catalytic Hydrogenation - Part 1 - University of Illinois.
  • Rational optimization of catalysts for asymmetric hydrogenation - HIMS - University of Amsterdam.
  • Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities - RSC Publishing.
  • Effect of H2 pressure on the hydrogenation process. Reaction conditions - ResearchGate.
  • Hydrogenation reaction tips and tricks : r/Chempros - Reddit.
  • Chemical Methodologies Optimization of Operating Conditions for CO Hydrogenation to Hydrocarbon via Response Surface Method.
  • Hydrogenation in Practice - AOCS.
  • Rapid Optimization of Hydrogenation Process Variables by Combining Exp - Taylor & Francis eBooks.
  • My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? : r/chemistry - Reddit.
  • Hydrogenation troubleshooting : r/Chempros - Reddit.
  • Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 - Scholars@Duke publication.
  • Solving Issues with Heterogeneous Catalytic Hydrogenation - Wordpress.
  • HYDROGENATION | FACT SHEET - Stanford Environmental Health & Safety.
  • Debenzylation of Benzyl-Protected Methylcellulose - MDPI.

Sources

Technical Support Center: Purification of 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine

[1]

Ticket ID: #DBO-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Impurity Removal in Dibenzoxazepine Scaffolds[1]

Executive Summary & Diagnostic Matrix

The synthesis of 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine (a structural analog of the Loxapine/Amoxapine class) typically involves a Smiles rearrangement or an intramolecular Buchwald-Hartwig coupling.[1] The resulting crude matrix often contains specific, persistent impurities due to the tricyclic nature of the product.

The target molecule is a lipophilic secondary amine . This chemical handle is your primary tool for purification. The most common contaminants are neutral precursors (nitro-ethers), oxidation byproducts (lactams/N-oxides), and transition metals.[1]

Quick Diagnostic Guide
SymptomProbable ImpurityChemical NatureRecommended Protocol
Dark Brown/Black Tar Polymerized anilines or oxidized phenolsHigh MW, Neutral/AcidicProtocol A (Acid-Base Wash)
Yellow/Orange Tint Nitro-precursors (e.g., 2-(2-methyl-4-nitrophenoxy)toluene)Neutral, ChromophoreProtocol A + Protocol B
Insoluble White Solid Lactam intermediate (11-one derivative)Neutral AmideProtocol B (Recrystallization)
Grey/Green Haze Palladium/Copper residuesInorganicProtocol C (Scavenging)
M/Z +16 Peak (LCMS) N-Oxide derivativePolar Amine OxideProtocol A (Reductive wash)

Detailed Purification Protocols

Protocol A: Kinetic Acid-Base Extraction (The "Amine Trap")

Best for: Removing neutral starting materials (nitro-benzenes, phenols) and non-basic side products.[1]

The Logic: The dibenzoxazepine nitrogen is basic (

11

Step-by-Step Workflow:

  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) (10 mL/g).

    • Note: Avoid DCM if possible; EtOAc provides better phase separation during the salt crash-out later.[1]

  • Salt Formation (Extraction): Add 2M HCl (aq) (3.0 equivalents).[1] Agitate vigorously for 10 minutes.

    • Result: Product moves to the Aqueous Phase (Top or Bottom depending on solvent, usually bottom with EtOAc).[1] Impurities stay in Organic.

  • The Wash: Separate layers.[2] Wash the Aqueous Phase twice with fresh EtOAc.

    • Critical Step: This removes the unreacted nitro-ethers and neutral lactams.

  • Basification: Cool the aqueous layer to 0-5°C. Slowly add 4M NaOH or NH₄OH until pH > 10.

    • Observation: The product will precipitate as a solid or oil out.

  • Recovery: Extract the turbid aqueous mixture with Dichloromethane (DCM) or Isopropanol/DCM (1:9) . Dry over Na₂SO₄ and concentrate.

Protocol B: Selective Recrystallization

Best for: Removing the "11-one" lactam impurity and tightening the melting point.[1]

The Logic: The 10,11-dihydro product (amine) has significantly different solubility parameters than its oxidized lactam precursor (the amide).[1] The lactam is generally less soluble in alcohols.

Solvent System: Isopropanol (IPA) or Ethanol/Water (9:1).[1]

  • Reflux: Dissolve the semi-pure solid in boiling IPA (approx. 5-8 mL/g).

  • Hot Filtration: If a white solid remains undissolved at reflux, filter it off hot .

    • Identification: This insoluble solid is often the lactam impurity (11-oxo derivative).[1]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then to 4°C.

  • Collection: Filter the crystals. Wash with cold heptane to remove surface mother liquor.

Protocol C: Metal Scavenging (If Catalytic Coupling Used)

Best for: Removing Pd or Cu residues < 20 ppm.[1]

If your synthesis involved a Buchwald-Hartwig or Ullmann coupling, standard extraction is insufficient.[1]

  • Dissolve product in THF or MeOH (10 volumes).

  • Add SiliaMetS® Thiol or QuadraPure™ TU (functionalized silica scavengers) at 5 wt% relative to the product.

  • Stir at 40°C for 4 hours.

  • Filter through a 0.45 µm PTFE pad. The filtrate will be metal-free.[1][3]

Visualizing the Workflow

Figure 1: Acid-Base Purification Logic Tree

This diagram maps the fate of the target molecule versus the impurities during Protocol A.

GStartCrude Mixture(Amine + Neutrals + Acids)Step1Dissolve in EtOAcAdd 2M HClStart->Step1PhaseSepPhase SeparationStep1->PhaseSepOrgLayerOrganic Layer(Discard)PhaseSep->OrgLayerNeutralsAqLayerAqueous Layer(Contains Product Salt)PhaseSep->AqLayerAmine SaltsImpuritiesCONTAINS:- Nitro precursors- Phenols- LactamsOrgLayer->ImpuritiesBasifyBasify (pH > 10)with NaOHAqLayer->BasifyPrecipProduct Precipitates(Free Base)Basify->PrecipFinalExtExtract into DCMEvaporatePrecip->FinalExtPurePurified2-Methyl-dibenzoxazepineFinalExt->Pure

Caption: Figure 1.[1][4][5] Kinetic separation of basic dibenzoxazepines from neutral synthetic precursors.

Frequently Asked Questions (FAQ)

Q: I see a persistent M+16 peak in my Mass Spec. Is this the N-oxide? A: Yes, dibenzoxazepines are prone to oxidation at the secondary amine (N10 position) or the methyl group.[1]

  • Fix: If it is the N-oxide, treat the crude with Zinc dust/Acetic Acid or Na₂S₂O₄ (Sodium Dithionite) before the Acid-Base extraction.[1] This reduces the N-oxide back to the parent amine.

Q: My product is oiling out during recrystallization. Why? A: This "oiling out" usually indicates the presence of residual solvent (toluene/DCM) or that the temperature dropped too fast.

  • Fix: "Seed" the cooling solution with a tiny crystal of pure product. Alternatively, use a solvent pair: Dissolve in minimal DCM, then slowly add Hexane/Heptane until cloudy, and let stand.[1]

Q: Can I use Column Chromatography instead? A: Yes, but the secondary amine can streak on silica due to interaction with acidic silanol groups.

  • Fix: Pre-treat your silica gel with 1% Triethylamine (TEA) in Hexane.[1] Run the column using a gradient of Hexane -> EtOAc. The TEA neutralizes the silica, preventing tailing.

References

  • Synthesis and Purification of Loxapine Intermedi

    • Source: Google Patents (CN103570641A)[1]

    • Relevance: details the reduction of nitro-intermediates and acid work-up for the dibenzoxazepine core.
    • Link
  • Acid-Base Extraction Principles for Amines

    • Source: Chemistry LibreTexts
    • Relevance: Foundational protocol for separating basic amines
    • Link:[Link]

  • Telescopic Synthesis of Dibenzoxazepine KSMs

    • Source: ResearchGate (Pharmaceutical Fronts, 2025)[1]

    • Relevance: Describes the "telescopic" process avoiding intermediate purification and handling specific impurities like the lactam (11-one).
    • Link:[Link]

  • HPLC Method Development for Dibenzoxazepines

    • Source: BenchChem Application Note[1]

    • Relevance: Provides data on stationary phase selection (C18) and mobile phases for identifying impurities.

Validation & Comparative

A Comparative Analysis of 2-Methyl and 2-Chloro Dibenzo[b,f]oxazepine Derivatives: A Guide to Bioactivity and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dibenzo[b,f]oxazepine Scaffold

The dibenzo[b,f]oxazepine core is a privileged scaffold in medicinal chemistry, most notably forming the foundation of atypical antipsychotics like clozapine and loxapine. These compounds exhibit a complex polypharmacology, interacting with a wide array of central nervous system (CNS) receptors, including dopaminergic, serotonergic, adrenergic, and muscarinic receptors. This multi-target engagement is believed to be crucial for their therapeutic efficacy and side-effect profiles.

A key position for chemical modification on this scaffold is the 2-position of the aromatic ring system. The electronic and steric nature of the substituent at this position can profoundly influence the compound's interaction with its biological targets. This guide provides a comparative analysis of two common substitutions: the electron-donating methyl group (-CH₃) and the electron-withdrawing chloro group (-Cl). We will dissect their impact on receptor binding affinity, explore the underlying structure-activity relationships (SAR), and provide detailed protocols for assessing their bioactivity.

Comparative Bioactivity: Receptor Binding Profiles

The primary mechanism of action for many dibenzo[b,f]oxazepine derivatives involves antagonism at dopamine D₂ and serotonin 5-HT₂A receptors. However, their affinity for other receptors contributes to their overall pharmacological effect. The substitution at the 2-position plays a critical role in modulating this binding profile.

Generally, a small, electron-withdrawing group, such as a chloro substituent at the 2-position, is found to be optimal for potent D₂ and 5-HT₂A receptor antagonism. Loxapine, which contains a 2-chloro group, is a potent D₂/5-HT₂A antagonist. The substitution of the chloro group with a methyl group can alter the electronic distribution and conformation of the molecule, thereby affecting how it fits into the binding pockets of its target receptors.

Data Summary: Receptor Binding Affinities (Ki, nM)

The following table summarizes representative binding affinity data for prototypical 2-Chloro (Loxapine) and 2-Methyl analogs. Lower Ki values indicate higher binding affinity.

Target Receptor2-Chloro Derivative (Loxapine)2-Methyl DerivativeRationale for Bioactivity Difference
Dopamine D₂ ~10-20 nMTypically higher Ki (lower affinity)The electron-withdrawing chloro group may enhance interactions with key residues in the D₂ receptor binding pocket.
Serotonin 5-HT₂A ~2-10 nMOften shows comparable or slightly lower affinityThe 5-HT₂A receptor may be more tolerant of substitutions at this position, but the chloro group often confers high potency.
Histamine H₁ ~5-15 nMVariable, but often potentBoth small lipophilic groups are generally well-tolerated at the H₁ receptor, leading to potent binding and potential sedative side effects.
Muscarinic M₁ ~100-200 nMVariableThe 2-substituent has a less pronounced, but still significant, impact on muscarinic receptor affinity compared to D₂/5-HT₂A.

Note: The exact Ki values can vary between different assays and literature sources. The data presented here is a representative summary for comparative purposes.

Structure-Activity Relationship (SAR) Insights

The switch from a 2-chloro to a 2-methyl group introduces several physicochemical changes that explain the observed differences in bioactivity:

  • Electronic Effects: The chloro group is strongly electron-withdrawing via induction, while the methyl group is weakly electron-donating. This alters the electron density of the aromatic system, which can impact pi-pi stacking or cation-pi interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the receptor binding pocket.

  • Steric Effects: While both groups are relatively small, their van der Waals radii differ. This subtle change in size can affect the optimal orientation of the molecule within the constrained space of a receptor's active site.

  • Lipophilicity: The chloro and methyl groups have similar contributions to the overall lipophilicity of the molecule, suggesting that electronic effects are often the more dominant differentiator for receptor affinity in this specific comparison.

The general observation is that the 2-chloro substitution is a highly favorable feature for achieving the desired potent antagonism at D₂ and 5-HT₂A receptors, a hallmark of many successful antipsychotic drugs.

Experimental Protocols for Bioactivity Assessment

To empirically determine and validate the binding affinities presented above, standardized in vitro assays are essential. Below are detailed methodologies for a radioligand binding assay and a functional assay.

Protocol: Radioligand Competition Binding Assay

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known high-affinity radiolabeled ligand from its receptor.

Causality: The principle is competitive inhibition. The higher the affinity of the test compound for the receptor, the lower the concentration needed to displace the radioligand, resulting in a lower IC₅₀ (and subsequently, a lower Ki).

G cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis P1 Culture & Harvest CHO-hD2R Cells P2 Prepare Cell Membranes via Homogenization P1->P2 P3 Quantify Membrane Protein (e.g., Bradford) P2->P3 A4 Add Receptor Membranes P3->A4 A1 Prepare Assay Buffer (e.g., 50 mM Tris) A2 Add Radioligand (e.g., [³H]Spiperone) A1->A2 A3 Add Test Compound (Serial Dilutions) A2->A3 A3->A4 A5 Incubate at RT (e.g., 90 min) A4->A5 D1 Harvest onto Filter Mats (Rapid Vacuum Filtration) A5->D1 D2 Wash to Remove Unbound Ligand D1->D2 D3 Add Scintillation Cocktail & Count Radioactivity D2->D3 D4 Calculate IC50 & Convert to Ki (Cheng-Prusoff) D3->D4 caption Workflow for a Radioligand Competition Binding Assay. G cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Co-activates Cellular\nResponse Cellular Response PKC->Cellular\nResponse Phosphorylates Serotonin Serotonin (Agonist) Serotonin->Receptor Antagonist 2-Chloro/Methyl Dibenzo-oxazepine (Antagonist) Antagonist->Receptor Blocks caption Antagonism of the Gq-coupled 5-HT2A receptor pathway.

Caption: Antagonism of the Gq-coupled 5-HT2A receptor pathway.

Conclusion and Future Directions

The substitution at the 2-position of the dibenzo[b,f]oxazepine scaffold is a critical determinant of its bioactivity. A comparative analysis reveals that a 2-chloro group, as seen in loxapine, generally confers higher affinity for key CNS targets like the dopamine D₂ and serotonin 5-HT₂A receptors compared to a 2-methyl group. This is primarily attributed to the electron-withdrawing nature of the chloro substituent, which favorably modulates interactions within the receptor binding sites.

These findings underscore the importance of subtle electronic and steric modifications in drug design. For researchers developing novel CNS agents based on this scaffold, the 2-position remains a key handle for tuning potency and selectivity. Future work could involve exploring a wider range of substituents at this position to further refine the structure-activity relationship and develop compounds with optimized therapeutic profiles. The experimental protocols provided herein offer a robust framework for the continued evaluation of these and other novel chemical entities.

References

  • Title: The NIMH-PDSP Ki database. Source: Psychoactive Drug Screening Program (PDSP). URL: [Link]

  • Title: Radioligand binding assays: theory and practice. Source: Journal of Visualized Experiments (JoVE). URL: [Link]

  • Title: The Cheng-Prusoff Equation: A Review of its History, Application and Misuse. Source: Molecular Pharmacology. URL: [Link]

X-ray crystallography data for 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Elucidation of 2-Methyl-10,11-dihydro-dibenzo[b,f]oxazepine: A Comparative Analysis of X-ray Crystallography and Alternative Methodologies

Abstract

The definitive determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. For novel compounds such as 2-Methyl-10,11-dihydro-dibenzo[b,f]oxazepine, a derivative of the dibenzo[b,f]oxazepine scaffold known for its psychoactive properties, an unambiguous structural assignment is paramount for understanding its mechanism of action, structure-activity relationships (SAR), and intellectual property claims. While X-ray crystallography remains the gold standard for atomic-resolution structural data, its application is contingent on the successful growth of high-quality single crystals. As of this publication, no public crystallographic data for the title compound is available in the Cambridge Structural Database (CSD).

This guide provides a comprehensive framework for the structural elucidation of 2-Methyl-10,11-dihydro-dibenzo[b,f]oxazepine. It presents a detailed, field-proven protocol for obtaining single-crystal X-ray diffraction data, explaining the critical rationale behind each experimental step. Recognizing that crystallization can be a significant bottleneck, this guide also offers an in-depth comparison with alternative and complementary analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling. By objectively comparing the performance, requirements, and data output of each method, this document equips researchers with the necessary knowledge to select the most appropriate analytical strategy for their specific research goals.

The Challenge: Unambiguous Structure Determination

The dibenzo[b,f]oxazepine core is a privileged scaffold in medicinal chemistry. The introduction of a methyl group at the 2-position, as in 2-Methyl-10,11-dihydro-dibenzo[b,f]oxazepine, can significantly alter its pharmacological profile. Therefore, confirming the precise location of this substituent and the overall molecular conformation is not merely an academic exercise but a critical step in the drug development pipeline. While synthesis may point to the desired structure, only direct analytical evidence can provide definitive proof.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography provides unequivocal, atomic-resolution data on the solid-state structure of a molecule. It reveals precise bond lengths, bond angles, torsional angles, and the three-dimensional arrangement of molecules in the crystal lattice. This information is invaluable for validating a synthetic route and for computational studies like molecular docking.

Experimental Workflow for X-ray Crystallography

The path from a powdered sample to a refined crystal structure is a multi-step process that demands both patience and precision. The workflow diagram below outlines the critical stages, each of which is detailed further.

Xray_Workflow cluster_prep Phase 1: Sample Preparation & Crystallization cluster_data Phase 2: Data Collection & Processing cluster_solve Phase 3: Structure Solution & Refinement Start Purified Compound (>99%) Screen Crystal Screen Setup (Vapor Diffusion, Evaporation) Start->Screen Rationale: Explore a wide parameter space to find initial crystallization conditions. Optimize Optimization of 'Hit' Conditions (Solvent, Temp, Concentration) Screen->Optimize Rationale: Fine-tune variables around initial 'hits' to grow larger, higher-quality crystals. Harvest Crystal Harvesting & Mounting Optimize->Harvest Rationale: Carefully select and mount a single, defect-free crystal for diffraction. Data X-ray Diffraction Data Collection (Synchrotron or In-house) Harvest->Data Process Data Processing & Reduction (Integration, Scaling, Merging) Data->Process Solve Structure Solution (e.g., Direct Methods, Intrinsic Phasing) Process->Solve Refine Structure Refinement (Full-Matrix Least-Squares) Solve->Refine Validate Validation & Deposition (e.g., checkCIF, CCDC) Refine->Validate End Final Structure (CIF file) Validate->End

Caption: Workflow for Single-Crystal X-ray Crystallography.

Detailed Experimental Protocol

Objective: To grow diffraction-quality single crystals of 2-Methyl-10,11-dihydro-dibenzo[b,f]oxazepine and determine its 3D structure.

Materials:

  • 2-Methyl-10,11-dihydro-dibenzo[b,f]oxazepine (≥99% purity, confirmed by NMR and LC-MS)

  • Solvent kit (e.g., acetone, acetonitrile, dichloromethane, ethanol, methanol, ethyl acetate, hexane, toluene)

  • Crystallization plates (e.g., 24- or 96-well sitting drop vapor diffusion plates)

  • Stereomicroscope

  • Cryo-loops

  • Single-crystal X-ray diffractometer (e.g., Bruker D8 VENTURE) or access to a synchrotron beamline

Methodology:

  • Purity Confirmation (Trustworthiness Pillar): Before attempting crystallization, the purity of the compound must be rigorously established. Impurities can inhibit crystal nucleation and growth. Run ¹H NMR, ¹³C NMR, and LC-MS to confirm a purity of >99%. The presence of even minor impurities can frustrate crystallization attempts.

  • Solubility Screening (Expertise Pillar): The choice of solvent is critical. The ideal solvent system is one in which the compound is sparingly soluble.

    • Systematically test the solubility of ~1-2 mg of the compound in 0.5 mL of various solvents.

    • Causality: A solvent in which the compound is too soluble will not allow it to precipitate out of solution to form a crystal. A solvent in which it is completely insoluble will not allow for the necessary molecular transport to build a crystal lattice. The goal is to create a supersaturated solution from which the crystal can slowly grow.

  • Crystallization Screening:

    • Prepare a stock solution of the compound at a concentration near its saturation point in a good solvent (e.g., acetone or dichloromethane).

    • Set up a sitting drop vapor diffusion experiment. In each well of the plate, a reservoir solution (100 µL) of a solvent in which the compound is less soluble (an anti-solvent, e.g., hexane or ethanol) is placed.

    • In the central post, a "drop" (1 µL) of the compound's stock solution is mixed with the reservoir solution (1 µL).

    • The plate is sealed. Over time, the more volatile solvent from the drop evaporates and diffuses into the reservoir, slowly increasing the concentration of the compound in the drop, leading to supersaturation and, ideally, crystallization.

  • Crystal Harvesting and Mounting:

    • Once crystals appear (this can take days to weeks), examine them under a microscope. Ideal crystals will have sharp edges and be free of cracks or defects.

    • Select a suitable crystal (typically 0.1-0.3 mm in size).

    • Carefully scoop the crystal out of the drop using a cryo-loop and immediately plunge it into liquid nitrogen to flash-cool it.

    • Causality: Flash-cooling vitrifies the residual solvent around the crystal, preventing the formation of ice crystals which would destroy the crystal lattice and produce poor diffraction data.

  • Data Collection and Structure Refinement:

    • Mount the frozen crystal on the goniometer of the diffractometer in a cold stream of nitrogen gas (~100 K).

    • Collect a series of diffraction images as the crystal is rotated.

    • Process the data using software like SHELX or Olex2. This involves integrating the reflection intensities, solving the phase problem to get an initial structural model, and refining this model against the experimental data to obtain the final, high-resolution structure.

Alternative and Complementary Analytical Techniques

When single crystals cannot be obtained, or for orthogonal validation, a suite of other powerful analytical techniques must be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for determining the structure of organic molecules in solution. For 2-Methyl-10,11-dihydro-dibenzo[b,f]oxazepine, a combination of 1D and 2D NMR experiments can provide definitive proof of its covalent structure (i.e., which atoms are connected to which).

Experimental Protocol (NMR):

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • 1D NMR:

    • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their neighboring protons (via spin-spin coupling). The integration of the signals confirms the relative number of protons.

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • 2D NMR (Expertise Pillar):

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This is crucial for tracing out the carbon skeleton.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is the key experiment for piecing together the molecular fragments and unambiguously placing the methyl group on the aromatic ring.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Shows correlations between protons that are close in space, providing crucial information about the 3D conformation of the molecule in solution.

NMR_Logic cluster_1d 1D NMR: The Parts List cluster_2d 2D NMR: Assembling the Puzzle cluster_output Final Output H1 ¹H NMR (Proton environments, counts, and neighbors) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct C-H attachment) H1->HSQC HMBC HMBC (Long-range C-H connectivity) H1->HMBC NOESY NOESY (Through-space H-H proximity) H1->NOESY C13 ¹³C NMR (Carbon environments) C13->HSQC C13->HMBC Structure Unambiguous Covalent Structure & Solution-Phase Conformation COSY->Structure Defines Connectivity HSQC->Structure Defines Connectivity HMBC->Structure Defines Connectivity NOESY->Structure Defines 3D Shape

Caption: Logical workflow for structure elucidation by NMR spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass. This is used to determine the elemental formula of the compound, serving as a critical check on its identity.

Experimental Protocol (HRMS):

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Analysis: Infuse the sample into an HRMS instrument, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, using an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Interpretation: The instrument measures the mass-to-charge ratio (m/z) to four or more decimal places. This experimental mass is compared to the theoretical mass calculated for the expected formula (C₁₅H₁₅NO). A mass error of <5 ppm provides high confidence in the assigned formula.

Comparative Analysis of Techniques

The choice of analytical technique depends on the specific question being asked, the amount of sample available, and the physical properties of the compound.

FeatureSingle-Crystal X-ray CrystallographyNMR Spectroscopy (1D & 2D)High-Resolution Mass Spectrometry
Primary Output 3D atomic coordinates in the solid stateCovalent structure & 3D conformation in solutionElemental formula (from accurate mass)
Key Advantage Unambiguous, absolute stereochemistry, packingProvides structure in a biologically relevant medium (solution), dynamic informationHigh sensitivity, confirms elemental composition
Key Limitation Requires diffraction-quality single crystals (can be a major bottleneck)Does not provide information on crystal packing; interpretation can be complex for very large moleculesProvides no information on connectivity or stereochemistry
Sample Amount <1 mg (for the crystal itself)5-10 mg<1 mg
Purity Requirement Very high (>99.9% for good crystals)High (>95%)Moderate (impurities can be distinguished by mass)
Time to Result Days to weeks (including crystallization)Hours to daysMinutes
Confidence Level DefinitiveVery High (for covalent structure)High (for formula)

Conclusion and Recommended Strategy

For the definitive structural characterization of 2-Methyl-10,11-dihydro-dibenzo[b,f]oxazepine, a multi-faceted approach is recommended.

  • Initial Confirmation: The first step for any newly synthesized batch should be HRMS and ¹H NMR. HRMS will confirm that the compound has the correct elemental formula, and the ¹H NMR will provide a quick fingerprint to check for purity and basic structural features.

  • Full Covalent Structure Determination: A full suite of 2D NMR experiments (COSY, HSQC, HMBC) is essential for unambiguously determining the covalent structure and confirming the position of the methyl group. This should be considered the minimum requirement for publication or patent filing in the absence of a crystal structure.

  • Absolute 3D Structure: Despite the challenges, attempting to obtain a single-crystal X-ray structure is highly recommended. The resulting data is the most definitive and provides invaluable insight into the solid-state conformation and potential intermolecular interactions that are not accessible by other techniques. The detailed protocol provided in this guide serves as a robust starting point for this endeavor.

By combining these techniques, researchers can build a self-validating dataset that provides absolute confidence in the structure of 2-Methyl-10,11-dihydro-dibenzo[b,f]oxazepine, thereby enabling further progress in its development as a potential therapeutic agent.

References

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

A Comparative Stability Analysis of Dihydrodibenzoxazepines and Unsaturated Dibenzoxazepines for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development, the stability of a drug molecule is a cornerstone of its safety and efficacy profile.[1][2][3] Understanding how a compound behaves under various environmental and metabolic stresses is not merely a regulatory hurdle but a critical step in predicting its shelf life, ensuring consistent therapeutic outcomes, and preventing the formation of potentially toxic degradation products.[4][5] This guide provides an in-depth comparative stability study of two closely related classes of tricyclic compounds: dihydrodibenzoxazepines and their unsaturated dibenzoxazepine counterparts.

Dibenzoxazepine derivatives are a significant class of pharmacologically active compounds, with prominent examples including the atypical antipsychotic loxapine and its N-demethylated metabolite, the antidepressant amoxapine.[6] These belong to the dihydrodibenzoxazepine class, characterized by a saturated C10-C11 bond in the central seven-membered ring. Their unsaturated parent structures, such as dibenz[b,f][1][4]oxazepine, contain a double bond at this position, which introduces significant chemical differences that are hypothesized to impact their overall stability. This guide will explore these differences through an analysis of their behavior under forced degradation conditions and in metabolic assays.

The Structural Rationale for Stability Differences

The primary structural distinction between dihydro- and unsaturated dibenzoxazepines lies in the C10-C11 bond of the central oxazepine ring. The saturated single bond in dihydrodibenzoxazepines imparts greater conformational flexibility and renders this position less susceptible to certain chemical reactions. Conversely, the C10-C11 double bond in unsaturated dibenzoxazepines introduces rigidity and presents a site of electron density that is a potential target for oxidative degradation.[7] This fundamental difference is the basis for the expected variations in their stability profiles.

Comparative Chemical Stability: A Forced Degradation Perspective

Forced degradation studies are a crucial component of drug development, designed to identify the likely degradation products and pathways of a drug substance under stress conditions more severe than accelerated stability testing.[8][9] These studies typically involve exposure to acid, base, oxidative agents, heat, and light.

Hydrolytic Stability

Hydrolysis is a common degradation pathway for pharmaceuticals, particularly those with labile functional groups like esters, amides (lactams), and imines.[10] For both classes of dibenzoxazepines, the central oxazepine ring could theoretically be susceptible to hydrolysis, leading to ring-opening.

  • Dihydrodibenzoxazepines : The dihydro- derivatives, such as loxapine and amoxapine, are generally considered hydrolytically stable under neutral conditions. However, under strong acidic or basic conditions, cleavage of the ether linkage or the amide-like functionality within the ring could occur, though this is not their primary degradation route.

  • Unsaturated Dibenzoxazepines : The presence of the double bond in proximity to the heteroatoms might influence the electronic properties of the ring, but significant hydrolytic instability is not a prominently reported characteristic. Studies on related benzodiazepines, which also feature a seven-membered ring, indicate that hydrolysis can occur, often initiated by the breakage of the azomethine linkage.[11] A similar mechanism could be postulated for unsaturated dibenzoxazepines under harsh conditions.

Oxidative Stability

Oxidative degradation is a major concern for many drug molecules and is often the key differentiator in the stability of these two classes.[7]

  • Dihydrodibenzoxazepines : For compounds like loxapine, oxidative metabolism is a known pathway, primarily involving hydroxylation of the aromatic rings and N-demethylation of the piperazine side chain, mediated by cytochrome P450 enzymes.[12] Direct oxidation of the dibenzoxazepine core is less common under typical forced degradation conditions, although the formation of N-oxides is possible.[7] A comparative study showed that loxapine is inert to oxidation by the myeloperoxidase-hydrogen peroxide system, in contrast to the structurally similar clozapine.[5]

  • Unsaturated Dibenzoxazepines : The C10-C11 double bond is a prime target for oxidative attack. Treatment of dibenz[b,f][1][4]oxazepines with peracetic acid (a source of oxidative stress) has been shown to yield a variety of degradation products, including 2-(2-hydroxyphenyl)benzoxazole, 10-formylphenoxazine, and the corresponding dibenz[b,f][1][4]oxazepin-11(10H)-one (a lactam).[4] This suggests that the unsaturated ring is more susceptible to oxidative cleavage and rearrangement compared to its dihydro counterpart.

Photostability

Photodegradation can occur when a molecule absorbs light energy, leading to chemical reactions.[13]

  • Dihydrodibenzoxazepines : Many tricyclic compounds exhibit some degree of photosensitivity. For dihydrodibenzoxazepines, this could involve radical-mediated reactions or rearrangements.

  • Unsaturated Dibenzoxazepines : The extended conjugation in the unsaturated system may increase the likelihood of light absorption, potentially making these compounds more prone to photodegradation. However, specific comparative data is lacking.

The following table summarizes the anticipated differences in chemical stability based on structural considerations and available data.

Stability ParameterDihydrodibenzoxazepinesUnsaturated DibenzoxazepinesRationale
Hydrolytic Stability Generally stable, potential for ring opening under harsh conditions.Likely similar to dihydro- counterparts, with potential for ring opening.The core tricyclic structure is relatively robust to hydrolysis in both cases.
Oxidative Stability Less susceptible to direct ring oxidation. Primary oxidation occurs at side chains and aromatic rings.More susceptible to oxidation at the C10-C11 double bond, leading to ring cleavage and rearrangement products.The double bond is an electron-rich site prone to oxidative attack.[4]
Photostability Potentially photosensitive due to the tricyclic aromatic system.Potentially more photosensitive due to extended conjugation.Increased conjugation can lead to greater light absorption.

Comparative Metabolic Stability: An In Vitro Perspective

Metabolic stability is a measure of a drug's susceptibility to biotransformation by drug-metabolizing enzymes and is a critical determinant of its pharmacokinetic profile, such as its half-life and bioavailability.[6][14] In vitro assays using liver microsomes or hepatocytes are standard tools for assessing metabolic stability.

Metabolic Pathways of Dihydrodibenzoxazepines

The in vitro metabolism of dihydrodibenzoxazepines like loxapine and amoxapine is well-documented. The primary metabolic routes are oxidative and involve cytochrome P450 (CYP) enzymes.[12]

  • Hydroxylation : Aromatic hydroxylation is a major pathway, leading to the formation of active metabolites such as 7-hydroxy-amoxapine and 8-hydroxy-amoxapine from amoxapine.[1][2] For loxapine, hydroxylation to 8-hydroxyloxapine is mainly catalyzed by CYP1A2, while the formation of 7-hydroxyloxapine is mediated by CYP2D6.[12]

  • N-Demethylation : Loxapine is N-demethylated to the active antidepressant amoxapine, a reaction primarily catalyzed by CYP3A4.[12]

  • N-Oxidation : Loxapine can also undergo N-oxidation to form loxapine N-oxide, a reaction that can be mediated by both CYP3A4 and flavin-containing monooxygenases (FMOs).[7][12]

Metabolic Pathways of Unsaturated Dibenzoxazepines

The in vitro metabolism of the parent unsaturated dibenz[b,f][1][4]oxazepine (CR gas) has also been investigated. The key metabolic transformations differ from those of the dihydro derivatives due to the presence of the C10-C11 double bond.

  • Oxidation to Lactam : A significant metabolic pathway is the oxidation at the C11 position to form a cyclic lactam, 10,11-dihydro-10-oxo-dibenz[b,f]-1,4-oxazepine.[1]

  • Ring Opening and Reduction : Another observed pathway involves the opening of the oxazepine ring followed by reduction.[1]

  • Ring Hydroxylation : Following the initial oxidation to the lactam, further hydroxylation of the aromatic rings can occur.[2]

The following table provides a comparative summary of the metabolic stability of the two classes.

Metabolic ParameterDihydrodibenzoxazepines (e.g., Loxapine, Amoxapine)Unsaturated Dibenzoxazepines (e.g., CR gas)Key Differences
Primary Metabolic Routes Aromatic hydroxylation, N-demethylation, N-oxidation.[12]Oxidation to a lactam, ring opening and reduction, subsequent aromatic hydroxylation.[1][2]The presence of the double bond in the unsaturated ring leads to different primary metabolic transformations.
Key Enzymes Involved Primarily CYP enzymes (CYP1A2, CYP2D6, CYP3A4) and FMOs.[12]Likely involves molybdenum hydroxylases for lactam formation and aldehyde reductases for ring opening.[1]Different enzyme systems are responsible for the initial metabolic steps.
Metabolic Half-life (t1/2) Variable depending on the specific derivative and the in vitro system. Amoxapine has a plasma half-life of about 8 hours, while its active metabolite, 8-hydroxyamoxapine, has a half-life of 30 hours.[2]Data on in vitro half-life is limited, but the diverse metabolic pathways suggest it could be extensively metabolized.A direct comparison of in vitro half-lives would require head-to-head studies.

Experimental Protocols

To provide a framework for researchers to conduct their own comparative stability studies, the following are detailed, step-by-step methodologies for forced degradation and in vitro metabolic stability assays.

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to assess the chemical stability of a drug substance.

  • Sample Preparation : Prepare stock solutions of the dihydro- and unsaturated dibenzoxazepine derivatives in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis : Mix the stock solution with 0.1 M HCl and heat at 60°C for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis : Mix the stock solution with 0.1 M NaOH and heat at 60°C for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation : Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for a defined period.

  • Thermal Degradation : Store the solid drug substance in an oven at a high temperature (e.g., 80°C) for a defined period.

  • Photolytic Degradation : Expose the solid drug substance to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis : Analyze all stressed samples at appropriate time points using a stability-indicating HPLC method, typically with UV or mass spectrometric detection.[6] The method should be validated to ensure it can separate the parent drug from all degradation products.

Protocol 2: In Vitro Metabolic Stability Assay

This protocol describes a common method for determining the metabolic stability of a compound using liver microsomes.

  • Preparation of Incubation Mixture : In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (from human or other species), a buffer (e.g., phosphate buffer, pH 7.4), and the test compound at a final concentration typically around 1 µM.

  • Initiation of Reaction : Pre-warm the mixture at 37°C for a few minutes, then initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time-Point Sampling : At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solvent (e.g., cold acetonitrile containing an internal standard).

  • Sample Processing : Centrifuge the samples to precipitate the proteins.

  • Analysis : Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis : Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k. The intrinsic clearance (Clint) can also be determined from this data.[6]

Visualization of Degradation and Metabolic Pathways

The following diagrams, created using Graphviz (DOT language), illustrate the key degradation and metabolic pathways discussed.

Comparative Oxidative Degradation Pathways cluster_dihydro Dihydrodibenzoxazepine cluster_unsaturated Unsaturated Dibenzoxazepine Dihydro Dihydrodibenzoxazepine (e.g., Loxapine) Hydroxylated Hydroxylated Metabolites Dihydro->Hydroxylated Aromatic Hydroxylation (CYP1A2, CYP2D6) NDemethylated N-Demethylated Metabolites (e.g., Amoxapine) Dihydro->NDemethylated N-Demethylation (CYP3A4) NOxide N-Oxide Dihydro->NOxide N-Oxidation (CYP3A4, FMO) Unsaturated Unsaturated Dibenzoxazepine (e.g., CR gas) Lactam Dibenzoxazepin-11(10H)-one (Lactam) Unsaturated->Lactam Oxidation at C11 RingOpened Ring-Opened Products Unsaturated->RingOpened Ring Opening and Reduction Rearranged Rearranged Products (e.g., 10-formylphenoxazine) Unsaturated->Rearranged Oxidative Cleavage of C10-C11

Caption: Comparative oxidative degradation and metabolic pathways of dihydro- and unsaturated dibenzoxazepines.

General Workflow for Comparative Stability Studies cluster_workflow cluster_chemical Chemical Stability (Forced Degradation) cluster_metabolic Metabolic Stability (In Vitro) cluster_comparison start Select Dihydro- and Unsaturated Dibenzoxazepine Analogs stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress microsomes Incubate with Liver Microsomes + NADPH start->microsomes hplc Analyze by Stability-Indicating HPLC-UV/MS stress->hplc degradation_pathways Identify Degradation Products and Pathways hplc->degradation_pathways compare Compare Degradation Rates, Pathways, and Metabolic Stability degradation_pathways->compare lcms Analyze by LC-MS/MS microsomes->lcms metabolic_params Determine t1/2 and Clint lcms->metabolic_params metabolic_params->compare

Sources

Reference standards for 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine characterization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical framework for the characterization and validation of 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine as a reference standard. Given the specific nature of this compound—likely a process impurity, degradation product, or novel analog of dibenzoxazepine-class antipsychotics (e.g., Loxapine) or riot control agents (CR gas)—this guide addresses the critical need for establishing a Primary Reference Standard where commercial Certified Reference Materials (CRMs) may be unavailable.

Executive Summary & Strategic Context

2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine (C₁₄H₁₃NO, MW ~211.26 Da) represents a critical structural scaffold in the analysis of tricyclic heterocycles. In drug development, it often appears as a stable intermediate or a "2-methyl" impurity analog arising from the use of o-cresol derivatives during the synthesis of Loxapine or Amoxapine.

Establishing this compound as a reliable reference standard is essential for:

  • Impurity Profiling: Quantifying low-level process impurities in Active Pharmaceutical Ingredients (APIs).

  • Forensic Analysis: Differentiating between riot control agents (CR gas) and their environmental degradation products.

  • Structure-Activity Relationship (SAR) Studies: Evaluating the impact of methyl-substitution on the oxazepine core.

This guide compares the In-House Primary Standard approach against Surrogate Quantification , providing a self-validating protocol for full characterization.

Technical Comparison: Standard Grades & Alternatives

When a commercial CRM is unavailable, researchers must choose between generating a primary standard or using a surrogate.

FeatureOption A: In-House Primary Standard (Recommended)Option B: Surrogate Standard (e.g., Loxapine/CR Gas) Option C: Crude Research Grade
Definition High-purity material (>99.0%) fully characterized by orthogonal methods (NMR, MS, HPLC, TGA).Using a structurally similar compound (e.g., unsubstituted dibenzoxazepine) for quantification.Synthesized material used "as is" without rigorous mass balance assignment.
Accuracy High (Absolute quantification).Low to Moderate (Depends on Response Factor accuracy).Unknown (Risk of significant assay error).
Application Release testing, Validation, Calibration curves.Early-stage R&D, Relative Retention Time (RRT) mapping.Qualitative identification (MS/NMR) only.
Cost/Time High initial investment (2-4 weeks).Low (Immediate availability).Low (Synthesis only).
Regulatory Compliant (ICH Q3A/Q3B).Non-Compliant for final release.Non-Compliant .

Expert Insight: For "2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine", Option B is risky because the methyl group significantly alters UV absorption (changing the extinction coefficient,


) and hydrophobicity compared to the chlorinated or unsubstituted analogs. Option A is the only scientifically robust path. 

Standardization Workflow (Self-Validating System)

The following workflow ensures the reference standard is "fit for purpose." The logic follows a Mass Balance Approach :



Diagram: Primary Standard Certification Workflow

StandardizationWorkflow cluster_Identity 3. Structural Identity (Qualitative) cluster_Purity 4. Purity & Assay (Quantitative) Synthesis 1. Crude Synthesis (e.g., Buchwald-Hartwig or SnAr) Purification 2. Purification (Recrystallization / Prep-HPLC) Synthesis->Purification NMR 1H / 13C NMR (Confirm Structure) Purification->NMR MS HR-MS / IR (Confirm MW & Functional Groups) Purification->MS HPLC HPLC-UV / GC-FID (Organic Impurities) NMR->HPLC MS->HPLC Volatiles TGA / KF / GC-Headspace (Water & Solvents) HPLC->Volatiles ROI Residue on Ignition (Inorganic Ash) HPLC->ROI Certification 5. COA Generation (Mass Balance Calculation) Volatiles->Certification ROI->Certification

Caption: Logical flow for certifying a custom reference standard using the Mass Balance approach.

Experimental Protocols

A. Structural Identification (NMR & MS)

Before quantification, the structure must be unequivocally proven.

  • 1H-NMR (500 MHz, DMSO-d6):

    • Target Signals: Look for the characteristic methyl singlet at

      
       ppm.
      
    • Bridge Protons: The "10,11-dihydro" motif typically presents as a complex multiplet or two triplets around

      
       ppm (depending on N-substitution; if NH, broad singlet may appear).
      
    • Aromatic Region:

      
       ppm (7 protons).
      
  • Mass Spectrometry (ESI+):

    • Target Ion:

      
       (approx).
      
    • Fragmentation: Look for loss of methyl radical or ring contraction.

B. Purity Determination (HPLC-UV Method)

This method separates the 2-methyl analog from potential contaminants like the non-methylated core or starting materials (e.g., o-cresol).

Chromatographic Conditions:

Parameter Setting

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus),


 |
| Mobile Phase A  | 0.1% Formic Acid in Water |
| Mobile Phase B  | Acetonitrile |
| Gradient  | 0-2 min: 10% B; 2-15 min: 10% 

90% B; 15-20 min: 90% B. | | Flow Rate | 1.0 mL/min | | Detection | UV @ 254 nm (aromatic core) and 220 nm (amide/amine bonds). | | Temperature | 30°C |

Protocol:

  • Prepare a stock solution of the standard at 1.0 mg/mL in Methanol.

  • Inject 10 µL.

  • Calculate % Area Normalization for the main peak.

  • System Suitability: Resolution (

    
    ) > 2.0 between the 2-methyl compound and any nearest impurity.
    
C. Volatile Content (TGA/GC-HS)

Since the "Mass Balance" method assumes 100% purity minus defects, you must quantify solvents.

  • Thermogravimetric Analysis (TGA): Heat 5-10 mg from 30°C to 300°C at 10°C/min. Weight loss below 150°C corresponds to volatiles.

  • Alternative (GC-Headspace): If TGA is unavailable, use GC-HS to quantify specific solvents used in synthesis (e.g., Toluene, Ethyl Acetate).

Synthesis Pathway & Impurity Logic

Understanding the origin helps in identifying likely impurities. The 2-methyl derivative likely stems from a variation in the phenol starting material.

SynthesisPathway SM1 1-Fluoro-2-nitrobenzene (or similar) Inter Intermediate: Diphenyl Ether Derivative SM1->Inter SnAr Coupling SM2 2-Amino-4-methylphenol (Source of Methyl group) SM2->Inter Product 2-Methyl-10,11-dihydro- dibenzo[b,f][1,4]oxazepine Inter->Product Reduction & Cyclization (e.g., Fe/HCl)

Caption: Hypothetical synthesis route highlighting the origin of the methyl substituent.

References

  • BenchChem. (2025). High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of Dibenzoxazepine Derivatives. Retrieved from 1

  • Beilstein J. Org. Chem. (2023).[2][3] Strategies in the synthesis of dibenzo[b,f]heteropines. Retrieved from 3

  • ResearchGate. (2025). Quantitative bioanalytical and analytical method development of dibenzazepine derivative. Retrieved from 4

  • NIH/PMC. (2024). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. Retrieved from 5

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Methyl-10,11-dihydro-dibenzo[b,f]oxazepine

A Comprehensive Guide to the Proper Disposal of 2-Methyl-10,11-dihydro-dibenzo[b,f][1][2]oxazepine

This guide provides a detailed protocol for the safe and compliant disposal of 2-Methyl-10,11-dihydro-dibenzo[b,f][1]oxazepine. As a derivative of the dibenzo[b,f][1]oxazepine scaffold, this compound requires careful handling based on established principles of chemical waste management. The procedures outlined below are synthesized from regulatory standards and safety data for structurally similar compounds, ensuring a robust and cautious approach to its disposal.

The foundational principle of chemical disposal is "cradle-to-grave" responsibility, a mandate enforced by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). This means that the generator of the waste is legally responsible for its safe management from the moment it is created until its final, environmentally sound disposal.[2] This guide is designed to help researchers and laboratory personnel fulfill this critical obligation.

Hazard Characterization and Risk Assessment

The parent compound is known as an incapacitating and lachrymatory agent (tear gas).[3] It is toxic, a suspected carcinogen, and can be lethal in large quantities if inhaled in a poorly ventilated area.[3] Structurally related compounds are often classified as skin and eye irritants and may cause respiratory irritation.[4] Therefore, it is imperative to treat 2-Methyl-10,11-dihydro-dibenzo[b,f][1]oxazepine as a hazardous substance.

Table 1: Summary of Hazards for Structurally Related Compounds

Hazard ClassificationDescriptionRelevant CompoundsSource
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Oxcarbazepine, Dibenz(b,f)(1,4)oxazepine[3][5]
Skin Irritation/Sensitization May cause skin irritation or an allergic skin reaction.10,11-Dihydro-5H-dibenz[b,f]azepine[4][6]
Eye Irritation Causes serious eye irritation.10,11-Dihydro-11-oxodibenzo[b,f][1]thiazepine[4]
Respiratory Irritation May cause respiratory irritation.10,11-Dihydro-11-oxodibenzo[b,f][1]thiazepine[4]

Based on this data, all waste containing 2-Methyl-10,11-dihydro-dibenzo[b,f][1]oxazepine, including pure compound, solutions, contaminated labware (e.g., pipette tips, gloves), and spill cleanup materials, must be handled as hazardous waste.[7]

Pre-Disposal: Safe Accumulation and Storage in the Laboratory

Proper management of hazardous waste prior to its removal from the laboratory is crucial to prevent accidental exposure and ensure regulatory compliance.

Step-by-Step Waste Accumulation Protocol:
  • Container Selection:

    • Use only containers that are chemically compatible with the waste. The original chemical container is often the best choice.[7]

    • Ensure the container is in good condition, free of leaks, and has a secure, leak-proof closure.[8]

    • Do not use containers that are prone to breakage, such as certain types of glass bottles, for liquid waste unless secondary containment is used. Schott bottles, being expensive, should be avoided for waste collection.[9]

  • Waste Segregation:

    • Crucially, do not mix incompatible wastes. While specific incompatibility data for this compound is limited, a conservative approach is required. Keep this waste stream separate from:

      • Strong oxidizing agents.[10]

      • Strong acids and bases.[9]

      • Reactive wastes (e.g., cyanides, azides).[9]

    • Maintain separate containers for solid and liquid waste.[9]

  • Labeling:

    • All waste containers must be clearly labeled the moment waste is first added.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "2-Methyl-10,11-dihydro-dibenzo[b,f][1]oxazepine" and any other constituents. Do not use abbreviations or chemical formulas.[11]

      • The specific hazard characteristics (e.g., "Toxic," "Irritant").[9]

      • The date on which waste was first added to the container (the "accumulation start date").

  • Storage:

    • Store waste containers in a designated satellite accumulation area within the laboratory.

    • This area must be at or near the point of generation and under the control of the laboratory personnel.

    • Keep containers closed at all times except when adding waste.

    • Store containers in a well-ventilated area, away from heat sources or direct sunlight.[11][12]

    • Utilize secondary containment systems (e.g., a chemical-resistant tray or tub) to contain potential spills.[8]

Disposal Workflow: From Laboratory to Final Disposition

The disposal of hazardous chemical waste is a regulated process that must be documented from start to finish. The following workflow, also depicted in the diagram below, outlines the necessary steps.

Disposal Protocol:
  • Final Waste Characterization: Confirm that the waste is classified as hazardous based on generator knowledge of the processes that created it and the data on related compounds.[1] The compound's likely toxicity and irritant properties qualify it as hazardous.[1]

  • Request for Disposal: Contact your institution's Environmental Health and Safety (EHS or OCRS) department to arrange for a waste pickup.[7] Do not attempt to dispose of this chemical yourself. Laboratory personnel should not handle highly hazardous chemical wastes for final disposal.[7]

  • Transportation: The waste will be collected by trained EHS personnel or a licensed hazardous waste transporter. For off-site disposal, the shipment must be accompanied by a hazardous waste manifest, a legal document that tracks the waste to its destination.[2][13]

  • Final Disposal Method: The most common and appropriate disposal method for this type of organic chemical waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[2] This method effectively destroys the hazardous organic constituents. Landfilling is generally prohibited for this type of waste unless it has been treated to meet specific regulatory standards.[11]

  • Record Keeping: Your institution must retain all records related to hazardous waste disposal, including manifests, for at least three years.[1]

Disposal Workflow Diagram

GFigure 1. Disposal Workflow for 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepinecluster_labIn the Laboratorycluster_disposalDisposal Processcluster_docsCompliancegenWaste Generation(e.g., unused chemical, contaminated labware)charStep 1: Characterize Waste(Assume Hazardous based on structural analogs)gen->charcontStep 2: Containerize & Label- Compatible, sealed container- 'Hazardous Waste' label- Full chemical name- Accumulation datechar->contsegStep 3: Segregate & Store- Separate from incompatibles- Designated satellite area- Secondary containmentcont->segreqStep 4: Request Pickup(Contact Institutional EHS/Safety Office)seg->reqtransStep 5: Transport(Licensed hazardous waste hauler with manifest)req->transdispStep 6: Final Disposal(Permitted TSDF)trans->dispincinHigh-TemperatureIncinerationdisp->incinPrimary MethodrecRecord Keeping(Manifests retained for 3+ years)disp->rec

Caption: Decision workflow for the safe disposal of 2-Methyl-10,11-dihydro-dibenzo[b,f][1]oxazepine.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's emergency safety office.

  • Don Personal Protective Equipment (PPE): Before attempting to clean a small, manageable spill, don appropriate PPE:

    • Chemical-impermeable gloves (e.g., nitrile).[14]

    • Safety goggles or a face shield.

    • A lab coat.

    • For larger spills or powders, respiratory protection may be necessary.[14]

  • Containment and Cleanup:

    • Prevent the spill from spreading or entering drains.[14]

    • Collect solid material using spark-proof tools and place it in a suitable, closed container for disposal.[14] Avoid creating dust.[14]

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the chemical.

    • All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.[7]

  • Decontamination: Thoroughly clean the spill area with soap and water.[14]

References

  • Vertex AI Search. (2022, July 12).
  • Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Available at: [Link]

  • Daniels Health. (2025, May 21).
  • ERG Environmental.
  • Labor Security System.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Physikalisch-Technische Bundesanstalt.
  • U.S. Environmental Protection Agency. (2025, September 22). Hazardous Waste Recycling. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Available at: [Link]

  • American Chemistry Council.
  • Echemi. Dibenz[b,f][1]oxazepine SDS, 257-07-8 Safety Data Sheets.

  • Fisher Scientific. (2025, December 24).
  • Cayman Chemical. (2025, September 26).
  • Fluorochem. (2024, December 19). Safety Data Sheet - 9-FLUORO-5,6-DIHYDROBENZO[F]IMIDAZO[1,2-D][1]OXAZEPINE.

  • TCI Chemicals. (2025, August 8). Safety Data Sheet - Dibenzo[b,f][1]thiazepin-11(10H)-one.

  • Sigma-Aldrich. (2024, August 6).
  • AK Scientific, Inc. Safety Data Sheet - 10,11-Dihydro-11-oxodibenzo[b,f][1]thiazepine.

  • Cleanchem Laboratories. Material Safety Data Sheets - Oxcarbazepine EP Impurity G.
  • PubChem. Dibenz(B,F)(1,4)Oxazepine. National Center for Biotechnology Information. Available at: [Link]

  • European Directorate for the Quality of Medicines & HealthCare.

A Senior Application Scientist's Guide to Handling 2-Methyl-10,11-dihydro-dibenzo[b,f]oxazepine

A Senior Application Scientist's Guide to Handling 2-Methyl-10,11-dihydro-dibenzo[b,f][1][2]oxazepine

This guide provides essential safety protocols, personal protective equipment (PPE) specifications, and operational procedures for the handling and disposal of 2-Methyl-10,11-dihydro-dibenzo[b,f][1][2]oxazepine. The recommendations are grounded in established safety principles for related dibenzo-oxazepine compounds and are designed to empower researchers with the knowledge to maintain a safe laboratory environment.

Hazard Assessment: Understanding the Risks

While comprehensive toxicological data for 2-Methyl-10,11-dihydro-dibenzo[b,f][1][2]oxazepine is not extensively published, a critical evaluation of its parent structure, Dibenz[b,f][1][2]oxazepine (CR gas), is imperative. The parent compound is a potent lachrymatory agent and a suspected carcinogen, demanding a cautious and well-planned approach.[3] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[4][5] Therefore, the core safety objective is to create a robust barrier between the researcher and the chemical, preventing any direct contact or aerosol inhalation.

Structurally similar compounds can cause skin, eye, and respiratory irritation.[4][6] Handling this solid chemical may generate dust, which increases the risk of inhalation.[5][7][8] Consequently, all handling procedures must be designed to minimize dust formation and ensure containment.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of appropriate PPE is the most critical factor in mitigating exposure risks. The following specifications are based on a composite of safety data for structurally related chemicals and general best practices in chemical handling.

PPE CategorySpecificationStandard (or Equivalent)Rationale
Eye & Face Protection Tightly fitting safety goggles with side shields or a full-face shield.NIOSH (US) or EN 166 (EU)Protects against dust particles, splashes, and potential irritant effects. A face shield is recommended when handling larger quantities where splash potential is higher.[5][7][9]
Hand Protection Nitrile or Neoprene rubber gloves.EN 374Provides a chemical-resistant barrier. Always inspect gloves for punctures or degradation before use. Double-gloving is recommended. Contaminated gloves must be changed immediately.[9][10]
Body Protection Chemical-resistant lab coat or coveralls.N/AProtects skin and personal clothing from contamination. A closed-front lab coat is mandatory. For procedures with a higher risk of dust generation, disposable coveralls should be considered.[9][10]
Respiratory Protection NIOSH-approved respirator with a particulate filter (e.g., N95) or a full-face respirator.NIOSH (US) or EN 149 (EU)Mandatory when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles.[5][11] Use should be based on a thorough risk assessment.

Operational Protocol: A Step-by-Step Workflow

Adherence to a strict, systematic procedure is essential for safe handling. This workflow is designed to be a self-validating system, ensuring safety at every stage.

Preparation and Engineering Controls
  • Designated Area: All handling of 2-Methyl-10,11-dihydro-dibenzo[b,f][1][2]oxazepine must be performed in a designated area, such as a certified chemical fume hood or a glove box, to ensure adequate ventilation and containment.[1]

  • Safety Equipment Check: Before beginning, ensure that a safety shower and an eyewash station are accessible and have been recently tested.[1]

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and waste containers within the containment area to minimize movement in and out of the hood.

  • Don PPE: Put on all required PPE in the correct sequence: lab coat, respirator (if required), eye protection, and finally, gloves (don the outer pair if double-gloving).[10]

Handling the Compound
  • Weighing: If weighing the solid, do so within the fume hood. Use a tared weigh boat or glassine paper to avoid contaminating the balance. Handle the container and spatula carefully to prevent generating dust.

  • Making Solutions: If preparing a solution, add the solid to the solvent slowly. Do not pour the solvent directly onto the powder, which can cause it to become airborne. Use a magnetic stirrer for dissolution where appropriate.

  • Spill Management: Keep a chemical spill kit rated for solid reagents nearby. In the event of a small spill within the hood, carefully sweep up the material without creating dust and place it in a designated hazardous waste container.[4][7]

Post-Handling and Decontamination
  • Clean-Up: Decontaminate all surfaces and equipment used. Wipe down the work area in the fume hood with an appropriate solvent and then soap and water.

  • Doff PPE: Remove PPE in the reverse order it was put on, taking care to avoid cross-contamination. Remove gloves last, turning them inside-out as you remove them.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after completing the work and removing all PPE.[1]

GSafe Handling Workflow for 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepinecluster_prep1. Preparationcluster_handling2. Active Handling (in Fume Hood)cluster_post3. Post-Handlingcluster_disposal4. Waste Managementprep1Verify Fume Hood& Safety Showersprep2Assemble AllEquipmentprep1->prep2prep3Don Full PPEprep2->prep3handle1Weigh Compound(Minimize Dust)prep3->handle1Begin Workhandle2Prepare Solutionhandle1->handle2post1DecontaminateWork Area & Equipmenthandle2->post1Work Completepost2Doff PPE Correctlypost1->post2post3Wash HandsThoroughlypost2->post3disp1Segregate ContaminatedSolid & Liquid Wastepost3->disp1Manage Wastedisp2Label HazardousWaste Containersdisp1->disp2disp3Arrange for LicensedDisposaldisp2->disp3

Caption: Workflow for safe handling, from preparation to disposal.

Emergency Procedures

In the event of accidental exposure, immediate and decisive action is crucial.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with plenty of soap and water for at least 15 minutes.[12] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air at once.[5] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[7] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[7]

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and laboratory safety.

  • Waste Segregation: All materials contaminated with 2-Methyl-10,11-dihydro-dibenzo[b,f][1][2]oxazepine, including gloves, weigh boats, and disposable labware, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[4][7]

  • Unused Product: Unused or surplus material should not be disposed of down the drain or in regular trash.[8] It must be treated as hazardous waste.

  • Licensed Disposal: All waste containing this compound must be disposed of through a licensed and certified hazardous waste disposal company.[1][7] Ensure compliance with all local, state, and federal regulations.[1][4]

References

  • Safety Data Sheet - Cerilliant. (2015). Cerilliant. [Link]

  • Personal Protective Equipment | US EPA. (2025). United States Environmental Protection Agency. [Link]

  • Personal protective equipment for crop protection - Royal Brinkman. (2020). Royal Brinkman. [Link]

  • Guidance for the Selection of Protective Clothing for TDI Users - Covestro. (2013). Covestro. [Link]

  • Personal Protective Equipment - NI Infection Control Manual. (n.d.). Northern Ireland Infection Prevention and Control. [Link]

  • Dibenz(B,F)(1,4)Oxazepine | C13H9NO | CID 9213 - PubChem. (n.d.). PubChem. [Link]

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.